Bis(2-butoxyethyl) 2-hydroxyethyl phosphate
Description
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Properties
CAS No. |
1477494-86-2 |
|---|---|
Molecular Formula |
C14H31O7P |
Molecular Weight |
342.37 g/mol |
IUPAC Name |
bis(2-butoxyethyl) 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C14H31O7P/c1-3-5-8-17-11-13-20-22(16,19-10-7-15)21-14-12-18-9-6-4-2/h15H,3-14H2,1-2H3 |
InChI Key |
UQSRKBXTCXVEJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOP(=O)(OCCO)OCCOCCCC |
Synonyms |
Bis(2-butoxyethyl) 2-Hydroxyethyl Ester Phosphoric Acid; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate
Introduction
Bis(2-butoxyethyl) 2-hydroxyethyl phosphate, with CAS number 1477494-86-2, is an organophosphate ester.[1] Structurally, it is a triester of phosphoric acid, featuring two 2-butoxyethyl groups and one 2-hydroxyethyl group attached to the central phosphate core. This compound is recognized primarily as a metabolite of Tris(2-butoxyethyl) phosphate (TBEP), a widely used organophosphate flame retardant and plasticizer.[1][2] Understanding its synthesis is crucial for creating analytical standards for toxicological and environmental monitoring, as well as for exploring the properties of asymmetrically substituted phosphate esters.
Physicochemical Properties
A summary of the key quantitative data and properties for the target compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₃₁O₇P | [6] |
| Molecular Weight | 342.37 g/mol | [7] |
| IUPAC Name | This compound | [6] |
| CAS Number | 1477494-86-2 | [1] |
| Appearance | Colourless to Pale Yellow Oil |
Proposed Synthesis Pathway
The synthesis of an asymmetrical phosphate triester like this compound requires a controlled, stepwise approach to avoid the formation of a complex mixture of symmetrical and mixed esters. A logical method involves the sequential reaction of the corresponding alcohols with phosphorus oxychloride in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[3]
The proposed pathway consists of two main steps:
-
Formation of the Dichloridate Intermediate: Phosphorus oxychloride is reacted with two equivalents of 2-butoxyethanol. This reaction forms the key intermediate, bis(2-butoxyethyl) phosphorochloridate, along with two equivalents of HCl, which are scavenged by a base such as triethylamine (NEt₃) or pyridine.
-
Final Esterification: The bis(2-butoxyethyl) phosphorochloridate intermediate is then reacted with one equivalent of ethylene glycol (to provide the 2-hydroxyethyl group). This nucleophilic substitution reaction displaces the final chloride atom, yielding the target molecule, this compound.
Caption: Proposed two-step synthesis pathway for this compound.
Experimental Protocols
The following is a detailed, hypothetical protocol for the synthesis of this compound based on general procedures for organophosphate ester synthesis.[3][4]
Materials and Reagents:
-
Phosphorus oxychloride (POCl₃)
-
2-Butoxyethanol
-
Ethylene glycol
-
Triethylamine (NEt₃), anhydrous
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
Step 1: Synthesis of Bis(2-butoxyethyl) phosphorochloridate
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
Charge the flask with 2-butoxyethanol (2.0 equivalents) and anhydrous triethylamine (2.0 equivalents) dissolved in anhydrous toluene.
-
Cool the mixture to 0°C using an ice bath.
-
Add phosphorus oxychloride (1.0 equivalent) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below 5°C. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours to ensure the reaction goes to completion.
Step 2: Synthesis of this compound
-
Re-cool the reaction mixture from Step 1 to 0°C.
-
Add a solution of ethylene glycol (1.0 equivalent) and anhydrous triethylamine (1.0 equivalent) in anhydrous toluene dropwise to the flask.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove the precipitated triethylamine hydrochloride. Wash the solid with a small amount of anhydrous toluene.
-
Combine the filtrate and the washings in a separatory funnel.
-
Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil should be purified by silica gel column chromatography, eluting with a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure product.
Step 4: Characterization
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR spectroscopy, and mass spectrometry.
Caption: A logical workflow diagram for the proposed synthesis of the target compound.
References
- 1. Bis(2-butoxyethyl) hydroxyethyl phosphate | 1477494-86-2 [chemicalbook.com]
- 2. Exposome-Explorer - 2-Hydroxyethyl bis(2-butoxyethyl) phosphate (BBOEHEP) (Compound) [exposome-explorer.iarc.fr]
- 3. researchgate.net [researchgate.net]
- 4. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 5. Organophosphate - Wikipedia [en.wikipedia.org]
- 6. This compound | C14H31O7P | CID 132967161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Chemical Properties of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-butoxyethyl) 2-hydroxyethyl phosphate is a significant metabolite of the widely used organophosphate flame retardant and plasticizer, Tris(2-butoxyethyl) phosphate (TBEP). As a key biotransformation product, understanding its chemical and physical properties is crucial for assessing the environmental fate, toxicokinetics, and potential biological impact of its parent compound. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed hypothetical experimental protocols for their determination based on established methodologies, and an exploration of the biological signaling pathways potentially perturbed by its parent compound, TBEP.
Chemical Identity and Properties
This compound, with the CAS number 1477494-86-2, is characterized by the molecular formula C14H31O7P.[1] While extensive experimental data for this specific metabolite is limited, a combination of computed and predicted values provides valuable insight into its physicochemical profile.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound. It is important to note that the majority of these values are computationally predicted and should be considered as estimates pending experimental verification.
| Property | Value | Source |
| Molecular Weight | 342.36 g/mol | CymitQuimica[2] |
| Molecular Formula | C14H31O7P | CymitQuimica[2] |
| CAS Number | 1477494-86-2 | ChemicalBook[1] |
| Appearance | Neat | CymitQuimica[2] |
| Boiling Point | 427.8 ± 40.0 °C | ChemicalBook (Predicted)[3] |
| Density | 1.093 ± 0.06 g/cm³ | ChemicalBook (Predicted)[3] |
| pKa | 13.82 ± 0.10 | ChemicalBook (Predicted)[3] |
| LogP (Octanol-Water Partition Coefficient) | 2.77 | ChemScene (Predicted)[4] |
| Hydrogen Bond Acceptor Count | 7 | ChemScene[4] |
| Hydrogen Bond Donor Count | 1 | ChemScene[4] |
| Rotatable Bond Count | 17 | ChemScene[4] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | ChemicalBook[3] |
Experimental Protocols for Physicochemical Properties
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound. These protocols are based on internationally recognized OECD guidelines and common practices for the analysis of organophosphate esters.
Determination of Water Solubility (Flask Method - OECD Guideline 105)
Objective: To determine the saturation concentration of this compound in water at a given temperature.
Methodology:
-
Preparation of Test Solution: A stock solution of the test substance in a water-miscible solvent is prepared.
-
Equilibration: An excess amount of this compound is added to a flask containing reagent-grade water. The flask is agitated at a constant, controlled temperature for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The solution is allowed to stand at the test temperature to allow for the separation of undissolved material. Centrifugation may be employed to facilitate this process.
-
Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of this compound in the sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
-
Data Analysis: The water solubility is reported as the mean of at least three replicate determinations.
Determination of the Partition Coefficient (n-octanol/water): Shake Flask Method (OECD Guideline 107)
Objective: To determine the octanol-water partition coefficient (LogP), which describes the lipophilicity of the compound.
Methodology:
-
Preparation of Phases: n-octanol and water are mutually saturated by stirring together for 24 hours, followed by a 24-hour separation period.
-
Test Substance Addition: A stock solution of this compound is prepared in either water or n-octanol. A small volume of this stock solution is added to a test vessel containing known volumes of both the water and n-octanol phases.
-
Equilibration: The test vessel is shaken gently at a constant temperature until equilibrium is reached (typically 1-24 hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Sampling and Analysis: Aliquots are taken from both the n-octanol and water phases. The concentration of the test substance in each phase is determined by a suitable analytical method (e.g., HPLC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and signaling pathway interactions of this compound are currently scarce. However, significant insights can be drawn from studies on its parent compound, Tris(2-butoxyethyl) phosphate (TBEP). TBEP has been shown to exert effects on several critical signaling pathways, and it is plausible that its metabolites may contribute to or mediate these effects.
Potential Impact on Developmental Signaling Pathways
Studies on human embryonic stem cells have indicated that TBEP can disrupt motor neuron development by modulating the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways. These pathways are fundamental to cellular differentiation, proliferation, and fate determination during embryonic development. The diagram below illustrates a simplified representation of the canonical Wnt and BMP signaling cascades and their potential perturbation by TBEP.
References
An In-depth Technical Guide to the Structure Elucidation of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-butoxyethyl) 2-hydroxyethyl phosphate is a significant metabolite of the organophosphate flame retardant and plasticizer, Tris(2-butoxyethyl) phosphate (TBOEP). The presence of TBOEP in a variety of consumer products and its subsequent release into the environment necessitates a thorough understanding of its metabolic fate. The structural elucidation of its metabolites, such as this compound, is crucial for toxicological studies and for monitoring human exposure. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural characterization of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C14H31O7P
-
Molecular Weight: 342.37 g/mol
-
CAS Number: 1477494-86-2[1]
Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectroscopic data for this compound in the public domain, the following tables present predicted data based on the analysis of its structural fragments: the 2-butoxyethyl group, the 2-hydroxyethyl group, and the phosphate core. These predictions are derived from established principles of NMR, MS, and IR spectroscopy and data from analogous compounds.
Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| a | 0.92 | t | 7.4 |
| b | 1.38 | sextet | 7.4 |
| c | 1.57 | quintet | 6.7 |
| d | 3.48 | t | 6.7 |
| e | 3.65 | t | 4.8 |
| f | 4.15 | dt | 8.0, 4.8 |
| g | 4.05 | dt | 8.0, 4.8 |
| h | 3.80 | t | 4.8 |
| i | ~2.5 (broad) | s | - |
Structure for ¹H NMR Assignments:
Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| 1 | 13.8 |
| 2 | 19.2 |
| 3 | 31.7 |
| 4 | 70.8 |
| 5 | 69.5 |
| 6 | 67.2 (d, J(P-O-C) ≈ 6-8 Hz) |
| 7 | 65.8 (d, J(P-O-C) ≈ 6-8 Hz) |
| 8 | 61.5 |
Structure for ¹³C NMR Assignments:
Predicted ³¹P NMR Data (Proton Decoupled, in CDCl₃, 202 MHz)
| Phosphorus | Predicted Chemical Shift (ppm) |
| P | -1 to -5 |
Predicted Mass Spectrometry Data (Electrospray Ionization - Positive Mode)
| m/z (amu) | Ion | Predicted Fragmentation Pathway |
| 343.19 | [M+H]⁺ | Protonated molecule |
| 365.17 | [M+Na]⁺ | Sodium adduct |
| 271.14 | [M+H - C4H8O]⁺ | Loss of butoxy radical |
| 227.08 | [M+H - C8H18O2]⁺ | Loss of one bis(2-butoxyethyl) side chain |
| 125.02 | [C4H9O3P+H]⁺ | Fragment containing the hydroxyethyl phosphate group |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Hydroxyl group |
| 2958, 2872 | C-H stretch | Alkyl chains |
| 1250-1280 (strong) | P=O stretch | Phosphate |
| 1040-1080 (strong) | P-O-C stretch | Phosphate ester |
| 1120-1085 | C-O stretch | Ether and alcohol |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum on a 500 MHz or higher field spectrometer.
-
Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled one-dimensional carbon NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
³¹P NMR Spectroscopy:
-
Acquire a proton-decoupled one-dimensional phosphorus NMR spectrum.
-
Use an external standard of 85% H₃PO₄ (0 ppm).
-
Typical parameters: 128 scans, relaxation delay of 5 seconds, spectral width of 100 ppm.
-
-
2D NMR Spectroscopy (for confirmation):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the butoxyethyl and hydroxyethyl fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the butoxyethyl and hydroxyethyl moieties to the phosphate group.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Operate the ESI source in positive ion mode.
-
Acquire full scan mass spectra over a mass range of m/z 50-500.
-
Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Solution: If the sample is solid, dissolve it in a suitable solvent (e.g., chloroform) and cast a film onto a salt plate by evaporating the solvent.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Signaling Pathways and Experimental Workflows
The structure elucidation of a single, small molecule like this compound does not involve biological signaling pathways. The experimental workflow is comprehensively represented by the logical workflow diagram above. This diagram outlines the necessary steps from sample origin to the final confirmation of the chemical structure using a combination of purification and spectroscopic techniques.
References
The Metabolic Conversion of Tris(2-butoxyethyl) Phosphate (TBOEP) to Bis(2-butoxyethyl) 2-hydroxyethyl Phosphate (BBOEHEP): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the metabolic transformation of Tris(2-butoxyethyl) phosphate (TBOEP), a high-production volume organophosphate flame retardant and plasticizer, to its major metabolite, bis(2-butoxyethyl) 2-hydroxyethyl phosphate (BBOEHEP). Understanding this metabolic pathway is crucial for assessing human exposure, conducting risk assessments, and for the development of potential therapeutic interventions in cases of toxicity. This document summarizes key quantitative data, details common experimental protocols, and visualizes the metabolic and experimental workflows.
Core Metabolic Pathway: From TBOEP to BBOEHEP
The metabolism of TBOEP to BBOEHEP is a primary detoxification route in humans. This biotransformation is predominantly an oxidative process, primarily occurring in the liver. In vitro studies utilizing human liver microsomes and primary human hepatocytes have demonstrated that the formation of BBOEHEP is a significant metabolic pathway.[1][2] In fact, BBOEHEP is often the most abundant metabolite detected.[1] Further research has identified that cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP1A, are involved in the metabolism of TBOEP in fish liver microsomes, suggesting a similar mechanism in humans.[2]
Following oral administration in humans, TBOEP is metabolized and its metabolites, including BBOEHEP, are excreted in the urine.[3] Notably, urinary concentrations of BBOEHEP have been found to be at least two orders of magnitude higher than those of the parent compound, TBOEP, underscoring the efficiency of this metabolic conversion.[1]
Caption: Metabolic conversion of TBOEP to BBOEHEP.
Quantitative Analysis of BBOEHEP Formation
The formation of BBOEHEP from TBOEP has been quantified in several studies. The following tables summarize the key kinetic and toxicokinetic parameters reported in the literature.
Table 1: In Vitro Michaelis-Menten Kinetic Parameters for BBOEHEP Formation in Human Liver Enzymes
| Parameter | Value | Unit | Source |
| Apparent Km | 152 | µM | [4] |
| Apparent Vmax | 2560 | pmol/min/mg protein | [4] |
Table 2: Toxicokinetic Parameters of BBOEHEP in Humans Following a Single Oral Dose of TBOEP (20 µg/kg b.w.)
| Parameter | Time Range | Unit | Note | Source |
| Cmax | 2 - 4 | hours | Similar to the metabolite OH-TBOEP | [3] |
| t1/2 | 1.5 - 6.1 | hours | Similar to the metabolite OH-TBOEP | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. The following sections describe generalized protocols for in vitro and in vivo studies on TBOEP metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol is a composite based on standard practices for studying xenobiotic metabolism.
1. Reagents and Materials:
-
Tris(2-butoxyethyl) phosphate (TBOEP)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) for quenching the reaction
-
Internal standards for analytical quantification
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg protein/mL) in phosphate buffer.
-
Add TBOEP at various concentrations (e.g., from a low µM range up to 200 µM for kinetic studies) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Include control incubations without the NADPH regenerating system to account for non-enzymatic degradation.
3. Sample Preparation and Analysis:
-
Centrifuge the quenched reaction mixture to pellet the protein.
-
Collect the supernatant for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to identify and quantify BBOEHEP and other metabolites.
In Vivo Human Study Protocol (Based on Published Research)
The following is a summary of the protocol used in a human toxicokinetic study of TBOEP.[3]
1. Study Design:
-
Subjects: A small cohort of healthy male and female volunteers.
-
Administration: A single oral dose of TBOEP (e.g., 20 µg/kg body weight).
-
Sampling: Collection of all urine samples for a specified period (e.g., 39 hours) post-administration.
2. Sample Preparation:
-
Enzymatic Hydrolysis: Treatment of urine samples with β-glucuronidase/arylsulfatase to deconjugate any phase II metabolites.
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge (e.g., Oasis WAX) with methanol and water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes (TBOEP metabolites) with a suitable solvent (e.g., 5% ammonia in methanol).
-
3. Analytical Method:
-
Instrumentation: Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS).
-
Chromatography: Separation of metabolites on a C18 column with a gradient elution using a mobile phase of, for example, acetonitrile and water with a buffer (e.g., ammonium formate).
-
Detection: Mass spectrometric detection in negative ion mode, monitoring for the specific mass-to-charge ratios (m/z) of BBOEHEP and other metabolites.
Caption: Experimental workflows for TBOEP metabolism studies.
Conclusion
The metabolic conversion of TBOEP to BBOEHEP is a well-established and significant pathway in humans, primarily mediated by hepatic enzymes. Quantitative data from in vitro and in vivo studies consistently show that BBOEHEP is a major metabolite, making it a critical biomarker for assessing human exposure to TBOEP. The experimental protocols outlined in this guide provide a foundation for researchers to design and conduct further studies to elucidate the finer details of this metabolic process, investigate inter-individual variability, and better understand the toxicological implications of TBOEP exposure.
References
In Vivo Formation of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo formation of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate (BBOEHEP), a significant metabolite of the widely used organophosphate flame retardant and plasticizer, Tris(2-butoxyethyl) phosphate (TBOEP). Human exposure to TBOEP is widespread, making the study of its metabolism crucial for understanding potential toxicological impacts. This document summarizes key toxicokinetic data, details experimental protocols for in vivo and in vitro assessment, and visualizes the metabolic pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their work related to organophosphate metabolism and toxicology.
Introduction
Tris(2-butoxyethyl) phosphate (TBOEP) is a high-production-volume chemical utilized in a variety of consumer and industrial products, including plastics, furniture, and textiles, to reduce flammability[1]. Due to its widespread use, human exposure is common. Understanding the metabolic fate of TBOEP is essential for assessing its potential health risks. One of the primary metabolites formed in vivo is this compound (BBOEHEP)[2][3]. This guide focuses on the in vivo formation of BBOEHEP, providing a technical resource for the scientific community.
In Vivo Formation and Toxicokinetics
The in vivo formation of BBOEHEP occurs following exposure to TBOEP. The primary route of metabolism is believed to be mediated by cytochrome P450 (CYP) enzymes and esterases in the liver[1].
A human study involving the oral administration of TBOEP provided key insights into the toxicokinetics of BBOEHEP. Following a single oral dose of TBOEP (20 µg/kg body weight) to six human volunteers, BBOEHEP was identified as one of the major urinary metabolites[2][4]. It was observed in all urine samples within the first 7 hours, with the highest concentration among the measured metabolites[2][4].
Quantitative Toxicokinetic Data
The following table summarizes the toxicokinetic parameters for BBOEHEP obtained from the human oral administration study.
| Parameter | Value | Reference |
| Cmax (Maximum Concentration) | Range: 2-4 hours | [2][4] |
| t1/2 (Half-life) | Range: 1.5-6.1 hours | [2][4] |
Experimental Protocols
In Vivo Human Study Protocol for TBOEP Administration
This protocol is based on the methodology for assessing the in vivo formation of BBOEHEP following oral administration of TBOEP to human volunteers[2].
Objective: To determine the toxicokinetics of TBOEP metabolites, including BBOEHEP, in humans.
Methodology:
-
Subject Recruitment: Recruit a cohort of healthy male and female volunteers.
-
Dosing: Administer a single oral dose of TBOEP (e.g., 20 µg/kg body weight).
-
Sample Collection: Collect urine samples from each volunteer at multiple time points over a period of at least 39 hours post-administration.
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Enzymatically hydrolyze the samples to deconjugate any phase II metabolites.
-
Perform solid-phase extraction (SPE) to clean up and concentrate the analytes.
-
-
Analytical Method:
-
Utilize high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the quantification of BBOEHEP and other TBOEP metabolites.
-
Use an isotopically labeled internal standard for BBOEHEP to ensure accurate quantification.
-
-
Data Analysis: Calculate toxicokinetic parameters such as Cmax and t1/2 for BBOEHEP from the concentration-time data.
In Vitro Metabolism of TBOEP in Human Liver Microsomes
This protocol provides a general framework for studying the formation of BBOEHEP from TBOEP using human liver microsomes, a common in vitro model for drug metabolism studies[5][6][7].
Objective: To investigate the in vitro metabolism of TBOEP and identify the formation of BBOEHEP.
Methodology:
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
Tris(2-butoxyethyl) phosphate (TBOEP)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine potassium phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and TBOEP stock solution (final concentration typically 1-10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
-
Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the formation of BBOEHEP.
Visualizations
Metabolic Pathway of TBOEP to BBOEHEP
The following diagram illustrates the proposed metabolic pathway for the formation of BBOEHEP from TBOEP.
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicokinetic of tris(2-butoxyethyl) phosphate (TBOEP) in humans following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposome-Explorer - 2-Hydroxyethyl bis(2-butoxyethyl) phosphate (BBOEHEP) (Compound) [exposome-explorer.iarc.fr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bis(2-butoxyethyl) 2-hydroxyethyl phosphate (CAS 1477494-86-2). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the compound's structure and known spectroscopic characteristics of its functional groups. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | BBOEHEP, Bis(2-butoxyethyl) 2-hydroxyethyl ester phosphoric acid |
| CAS Number | 1477494-86-2 |
| Molecular Formula | C14H31O7P[1][2] |
| Molecular Weight | 342.36 g/mol [1][2] |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and phosphorus atoms.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 0.9 | Triplet | 6H | -CH₃ (butoxy groups) |
| ~ 1.3-1.6 | Multiplet | 8H | -CH₂-CH₂-CH₃ (butoxy groups) |
| ~ 2.5 | Singlet (broad) | 1H | -OH |
| ~ 3.4-3.5 | Triplet | 4H | -O-CH₂-CH₂- (butoxy groups) |
| ~ 3.6-3.7 | Multiplet | 4H | -O-CH₂-CH₂-O-P (butoxyethyl groups) |
| ~ 3.7-3.8 | Triplet | 2H | HO-CH₂- |
| ~ 4.0-4.2 | Multiplet | 6H | -CH₂-O-P |
¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 13.8 | -CH₃ (butoxy groups) |
| ~ 19.2 | -CH₂-CH₃ (butoxy groups) |
| ~ 31.6 | -CH₂-CH₂-CH₃ (butoxy groups) |
| ~ 61.5 | HO-CH₂- |
| ~ 67.0 | -CH₂-O-P (hydroxyethyl group) |
| ~ 69.0 | -O-CH₂-CH₂-O-P (butoxyethyl groups) |
| ~ 71.0 | -O-CH₂-CH₂- (butoxy groups) |
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands for the hydroxyl, phosphate, and alkyl ether functional groups present in the molecule.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (alcohol)[3][4][5] |
| 2960-2850 | Strong | C-H stretch (alkane)[3] |
| 1280-1250 | Strong | P=O stretch (phosphate) |
| 1150-1050 | Strong | C-O stretch (ether and alcohol)[4][5] |
| 1050-950 | Strong | P-O-C stretch (phosphate ester) |
Mass Spectrometry (MS)
Mass spectrometry of this compound, likely utilizing electrospray ionization (ESI), would be expected to show the protonated molecule and characteristic fragment ions. The fragmentation of alkyl phosphates often involves cleavage of the P-O and C-O bonds.[6]
| m/z | Ion |
| 343.1886 | [M+H]⁺ |
| 365.1705 | [M+Na]⁺ |
| 299.1624 | [M - C₂H₅O + H]⁺ |
| 243.1049 | [M - C₄H₉OCH₂CH₂O + H]⁺ |
| 199.0474 | [M - (C₄H₉OCH₂CH₂)O + H]⁺ |
| 155.0005 | [HP(O)(OH)(OCH₂CH₂OH)]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a one-pulse proton spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the salt plates or the solvent.
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., acetonitrile or methanol, often with a small amount of formic acid for positive ion mode).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire mass spectra in full scan mode over a relevant m/z range (e.g., 50-500).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., [M+H]⁺) and fragmenting it to obtain a product ion spectrum.
-
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to deduce the structure of the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.
Caption: Workflow for structural elucidation using spectroscopic methods.
References
An In-depth Technical Guide to the Physicochemical Properties of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-butoxyethyl) 2-hydroxyethyl phosphate is an organophosphate ester of significant interest, primarily recognized as a metabolite of the widely used flame retardant and plasticizer, Tris(2-butoxyethyl) phosphate (TBEP). Understanding its physicochemical properties is crucial for assessing its environmental fate, toxicological profile, and for the development of analytical methods for its detection in biological and environmental matrices. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols for property determination, and illustrates its metabolic origin and a general analytical workflow.
Physicochemical Properties
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₁₄H₃₁O₇P | - | --INVALID-LINK-- |
| Molecular Weight | 342.36 g/mol | Calculated | --INVALID-LINK-- |
| CAS Number | 1477494-86-2 | - | --INVALID-LINK-- |
| Appearance | Neat | Experimental | --INVALID-LINK-- |
| Boiling Point | 427.8 ± 40.0 °C | Predicted | --INVALID-LINK-- |
| Density | 1.093 ± 0.06 g/cm³ | Predicted | --INVALID-LINK-- |
| pKa | 13.82 ± 0.10 | Predicted | --INVALID-LINK-- |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | Experimental | --INVALID-LINK-- |
| InChI | InChI=1S/C14H31O7P/c1-3-5-8-17-11-13-20-22(16,19-10-7-15)21-14-12-18-9-6-4-2/h15H,3-14H2,1-2H3 | - | --INVALID-LINK-- |
| SMILES | CCCCOCCOP(=O)(OCCO)OCCOCCCC | - | --INVALID-LINK-- |
Metabolic Pathway of Tris(2-butoxyethyl) phosphate (TBEP)
This compound is a significant metabolite formed from the biotransformation of Tris(2-butoxyethyl) phosphate (TBEP). This metabolic conversion is a critical aspect of its toxicokinetics.[1] The pathway illustrates the enzymatic modification of the parent compound.
Caption: Metabolic conversion of TBEP to its hydroxyethyl metabolite.
Experimental Protocols
Determination of Boiling Point (OECD Guideline 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. A common laboratory method for determining the boiling point of a small sample is the Siwoloboff method using a Thiele tube.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating mantle or Bunsen burner
-
Heat transfer fluid (e.g., mineral oil)
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
-
A capillary tube, sealed at one end, is placed with its open end down into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is placed in a Thiele tube containing a heat transfer fluid.
-
The Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6][7][8]
Determination of Density (OECD Guideline 109)
The density of a liquid can be determined using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermostatic bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a thermostatic bath at a specified temperature until thermal equilibrium is reached.
-
The volume is adjusted to the mark, and the outside of the pycnometer is carefully dried.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Solubility (OECD Guideline 105)
The solubility of a substance in a particular solvent is determined by the flask method.
Apparatus:
-
Flask with a stirrer
-
Thermostatic bath
-
Analytical balance
-
Analytical method for quantification (e.g., LC-MS)
Procedure:
-
An excess amount of the substance is added to a known volume of the solvent in a flask.
-
The flask is agitated in a thermostatic bath at a constant temperature for a sufficient time to reach equilibrium.
-
The solution is allowed to stand for a period to allow for the separation of undissolved material.
-
A sample of the clear supernatant is taken.
-
The concentration of the substance in the sample is determined using a suitable analytical method. This concentration represents the solubility of the substance at that temperature.
Experimental Workflow for Quantification in a Biological Matrix
The quantification of this compound in biological samples, such as urine or plasma, is essential for toxicokinetic and biomonitoring studies. A typical analytical workflow involves sample preparation followed by instrumental analysis, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General workflow for analyzing the target compound in biological samples.
Conclusion
This compound is an important metabolite of the high-production-volume chemical TBEP. While a complete experimental dataset of its physicochemical properties is not currently available, this guide consolidates the existing predicted and known data. The provided generalized experimental protocols, based on internationally recognized guidelines, offer a solid foundation for researchers aiming to determine these properties experimentally. Furthermore, the illustrated metabolic pathway and analytical workflow provide essential context for professionals in drug development and toxicology. Further research is warranted to experimentally validate the predicted physicochemical properties and to fully elucidate the biological activity of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. OECD Guidelines for the Testing of Chemicals [chemycal.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
Technical Overview of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate (CAS 1477494-86-2)
For research use only. Not intended for patient use. [1][2]
This document provides a technical summary of the available information for Bis(2-butoxyethyl) 2-hydroxyethyl phosphate, CAS number 1477494-86-2. It is important to note that this compound is not extensively studied, and publicly available data is limited. The information presented here is compiled from chemical supplier databases and a limited number of scientific publications.
Chemical and Physical Properties
This compound is an organophosphate ester.[3][4][5] It is recognized as a metabolite of Tris(2-butoxyethyl) phosphate (TBOEP), a commonly used flame retardant and plasticizer.[3][4][5]
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₁O₇P | [3][4][5] |
| Molecular Weight | 342.36 g/mol | [3][5] |
| Appearance | Colourless Oil / Neat | [4][5] |
| CAS Number | 1477494-86-2 | [1][3][4][5][6][7][8] |
| Synonyms | This compound Triester, 2-Hydroxyethyl bis(2-butoxyethyl) phosphate, Bis(2-butoxyethyl) 2-Hydroxyethyl Ester Phosphoric Acid | [3][4][5] |
| Predicted Boiling Point | 427.8±40.0 °C | [4] |
| Predicted Density | 1.093±0.06 g/cm³ | [4] |
| Predicted pKa | 13.82±0.10 | [4] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [4] |
Metabolic Pathway
This compound is a metabolite of the flame retardant Tris(2-butoxyethyl) phosphate (TBOEP). This metabolic relationship is a key aspect of its presence in biological and environmental systems.
Applications and Research Context
Currently, the primary application of this compound is for laboratory and research purposes.[5] It is used as a reference standard in analytical chemistry, particularly in studies investigating human exposure to organophosphate ester flame retardants.[7][8] Its identification as a metabolite of TBOEP makes it a relevant biomarker for assessing exposure to the parent compound.[3][4][5] One study noted that TBOEP and its metabolites are of interest in the context of aquatic toxicology.[3][5]
Experimental Data and Protocols
A comprehensive search of scientific literature did not yield detailed experimental protocols specifically for the synthesis or use of this compound. However, one study on human exposure to organophosphate esters lists this compound as an analytical standard.[7][8] The general methodology for such studies involves the collection of biological samples (e.g., urine, plasma), extraction of the target analytes, and subsequent analysis using techniques like liquid chromatography-mass spectrometry (LC-MS).
The workflow for such an analysis is outlined below:
Safety and Handling
For research and laboratory use only. Users should consult the Safety Data Sheet (SDS) from their supplier for detailed information on handling, storage, and disposal. Standard laboratory safety practices, including the use of personal protective equipment, are recommended. Products are typically stored at room temperature in the continental US, but storage conditions may vary elsewhere.[1]
Commercial Availability
This compound is available from several chemical suppliers, typically in small quantities for research purposes. Known suppliers include Toronto Research Chemicals (TRC), CymitQuimica, and MedChemExpress.[1][3][4][5][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS: 1477494-86-2 | CymitQuimica [cymitquimica.com]
- 4. Bis(2-butoxyethyl) hydroxyethyl phosphate | 1477494-86-2 [chemicalbook.com]
- 5. This compound Triester [cymitquimica.com]
- 6. clinivex.com [clinivex.com]
- 7. Human Exposure to Chlorinated Organophosphate Ester Flame Retardants and Plasticizers in an Industrial Area of Shenzhen, China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Exposure to Chlorinated Organophosphate Ester Flame Retardants and Plasticizers in an Industrial Area of Shenzhen, China [mdpi.com]
The Toxicokinetics of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate: An In-depth Technical Guide
An Examination of the Absorption, Distribution, Metabolism, and Excretion of a Key Tris(2-butoxyethyl) phosphate Metabolite
Introduction
Bis(2-butoxyethyl) 2-hydroxyethyl phosphate (BBOEHEP) is a primary metabolite of the high-production-volume organophosphate flame retardant and plasticizer, Tris(2-butoxyethyl) phosphate (TBOEP). Due to the widespread use of TBOEP in a variety of consumer and industrial products, human exposure is common. Understanding the toxicokinetics of TBOEP and its metabolites is crucial for assessing potential human health risks. This technical guide provides a comprehensive overview of the current knowledge on the toxicokinetics of BBOEHEP, with a focus on its formation from TBOEP and its subsequent fate in the human body. The information is targeted towards researchers, scientists, and drug development professionals.
Metabolism of the Parent Compound: Tris(2-butoxyethyl) phosphate (TBOEP)
The biotransformation of TBOEP is a critical determinant of its toxic potential and elimination from the body. The metabolic conversion of TBOEP is believed to be primarily mediated by cytochrome P450 (CYP) enzymes and esterases located in the liver. This process leads to the formation of several metabolites, including BBOEHEP, bis(2-butoxyethyl) phosphate (BBOEP), and tris(2-(3-hydroxy)butoxyethyl) phosphate (OH-TBOEP). Among these, BBOEHEP appears to be a significant urinary metabolite in humans following exposure to TBOEP.[1][2]
Quantitative Toxicokinetic Data
A key human study provides the most direct quantitative data on the toxicokinetics of BBOEHEP following a single oral administration of TBOEP. In this study, six healthy adult volunteers (three female, three male) were administered a single oral dose of 20 µg/kg body weight of TBOEP. Urine samples were collected for 39 hours to quantify the metabolites.
Table 1: Toxicokinetic Parameters of TBOEP Metabolites in Urine Following a Single Oral Dose of TBOEP (20 µg/kg b.w.) in Humans
| Metabolite | Cmax (µg/L) | Tmax (h) | t1/2 (h) |
| BBOEHEP | ~3-5 (estimated from graphs) | 2-4 | 1.5-6.1 |
| OH-TBOEP | ~1-2 (estimated from graphs) | 2-4 | 1.5-6.1 |
| BBOEP | Multiple maxima observed | Not calculated | Not calculated |
Source: Völkel et al., 2017.[1][2] Note: Cmax for BBOEHEP and OH-TBOEP are estimations based on graphical data presented in the publication. The study reported similar results for BBOEHEP and OH-TBOEP in terms of Tmax and t1/2.
The study found that BBOEHEP was one of the major metabolites detected in urine, with concentrations peaking between 2 and 4 hours after administration.[1][2] The elimination half-life was relatively short, ranging from 1.5 to 6.1 hours, indicating rapid clearance from the body.[1][2] In contrast, the metabolite BBOEP exhibited several concentration maxima, which precluded the calculation of its toxicokinetic parameters.[1][2]
Experimental Protocols
The methodologies employed in the pivotal human toxicokinetic study by Völkel et al. (2017) provide a framework for the analysis of TBOEP metabolites in biological samples.
1. Human Kinetic Study Protocol
-
Subjects: Six healthy volunteers (3 female, 3 male).
-
Administration: Single oral dose of 20 µg/kg body weight of TBOEP.
-
Sample Collection: Urine samples were collected at defined intervals for 39 hours post-administration.
-
Analysis: Quantification of TBOEP metabolites (BBOEHEP, BBOEP, OH-TBOEP) in urine.
2. Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and specific method for the quantification of BBOEHEP and other TBOEP metabolites in urine typically involves the following steps:
-
Sample Preparation:
-
Enzymatic hydrolysis of urine samples to deconjugate glucuronidated and sulfated metabolites.
-
Solid-phase extraction (SPE) for sample clean-up and concentration of the analytes. A weak anion exchange (WAX) SPE cartridge is often used for this purpose.
-
-
Instrumental Analysis:
-
Chromatography: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the metabolites. A C18 reversed-phase column is commonly employed.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
-
Internal Standards: Stable isotope-labeled internal standards, such as deuterated BBOEHEP, are crucial for accurate quantification. These standards are added to the samples at the beginning of the preparation process to correct for any analyte loss during sample handling and for variations in instrument response.
-
Logical Relationships and Workflows
The following diagrams illustrate the metabolic pathway of TBOEP and the general workflow for analyzing its metabolites in urine.
Caption: Metabolic pathway of TBOEP to its major metabolites.
Caption: General workflow for the analysis of TBOEP metabolites in urine.
Discussion and Limitations
The available data indicate that following oral exposure to TBOEP, BBOEHEP is formed and rapidly excreted in the urine. The short half-life suggests that BBOEHEP is not likely to bioaccumulate significantly from a single exposure. However, it is important to note that continuous exposure, which is more representative of the general population's contact with TBOEP-containing products, could lead to sustained internal levels of this metabolite.
A significant limitation in the current understanding of BBOEHEP toxicokinetics is the lack of studies that directly administer BBOEHEP. The existing data are derived from studies of the parent compound, TBOEP. Therefore, the absorption, distribution, and metabolism of BBOEHEP itself remain largely uncharacterized. Furthermore, there is a paucity of information regarding the specific mechanisms of toxicity and any potential signaling pathways that may be affected by BBOEHEP.
Conclusion and Future Directions
BBOEHEP is a key urinary metabolite of the widely used flame retardant TBOEP. Human studies have provided initial quantitative data on its toxicokinetics following oral TBOEP administration, revealing rapid formation and excretion. The detailed experimental protocols for its analysis in urine are well-established.
Future research should focus on several key areas to provide a more complete toxicokinetic profile and risk assessment for BBOEHEP:
-
Direct Administration Studies: Toxicokinetic studies involving the direct administration of BBOEHEP are necessary to understand its specific absorption, distribution, metabolism, and excretion properties.
-
In Vitro Metabolism Studies: Further in vitro studies using human liver microsomes and other relevant cell lines can help to identify the specific enzymes responsible for the metabolism of both TBOEP and BBOEHEP.
-
Mechanism of Toxicity: Investigations into the potential toxic effects and underlying molecular mechanisms of BBOEHEP are warranted. This should include studies on potential endocrine disruption, cytotoxicity, and genotoxicity.
-
Biomonitoring: Continued and expanded biomonitoring studies are needed to better understand the extent of human exposure to TBOEP and the resulting internal doses of BBOEHEP in the general population and in occupationally exposed groups.
A more thorough understanding of the toxicokinetics and potential toxicity of BBOEHEP will enable more accurate human health risk assessments related to TBOEP exposure.
References
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate in Environmental Water Samples
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate (BBOEHEP), a metabolite of the organophosphate flame retardant Tris(2-butoxyethyl) phosphate (TBEP). The protocol is designed for researchers, scientists, and professionals in drug development and environmental monitoring who require a reliable analytical procedure for determining trace levels of this emerging contaminant in aqueous matrices. The methodology outlines a comprehensive workflow, including sample preparation by solid-phase extraction (SPE), optimized liquid chromatography for separation, and mass spectrometry parameters for detection. The use of a deuterated internal standard is recommended to ensure high accuracy and precision by correcting for matrix effects and procedural variability.
Introduction
Organophosphate esters (OPEs) are extensively used as flame retardants and plasticizers in a wide array of consumer and industrial products. Their widespread application has led to their ubiquitous presence in the environment. Tris(2-butoxyethyl) phosphate (TBEP) is a high-production-volume OPE, and its detection in various environmental compartments has raised concerns about its potential ecological and human health impacts. This compound (BBOEHEP) is a significant metabolite of TBEP, and its monitoring in environmental samples is crucial for understanding the fate, transport, and degradation pathways of the parent compound. This document provides a comprehensive LC-MS/MS method to accurately quantify BBOEHEP in environmental water samples.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction and concentration of BBOEHEP from environmental water samples.
Materials:
-
Water sample (100 mL, collected in a glass container)
-
Deuterated internal standard (e.g., this compound-d4) working solution (1.0 µg/mL in methanol)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or weak anion exchange - WAX)[1][2]
-
Methanol (HPLC grade)
-
Ultrapure water
-
5% Ammonium hydroxide in methanol (for WAX cartridges)[3]
-
Nitrogen gas for evaporation
Procedure:
-
Sample Spiking: To a 100 mL water sample, add a known amount of the deuterated internal standard working solution (e.g., 10 µL of 1.0 µg/mL) to achieve a final concentration of 100 ng/L.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.[4]
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[4]
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.[4]
-
Drying: Dry the cartridge under a gentle stream of nitrogen or under vacuum for 10-15 minutes.
-
Elution: Elute the analytes from the cartridge with 5 mL of methanol. If using a WAX cartridge, elute with 3 mL of 5% ammonium hydroxide in methanol.[3]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[3]
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[3]
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Methanol with 0.1% formic acid.[5]
-
Flow Rate: 0.25 mL/min.[6]
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.[6]
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
Gas Temperature: 350 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 3500 V
Note: The following MRM transitions are proposed based on the structure of this compound (Molecular Weight: ~342.39 g/mol ) and fragmentation patterns of similar organophosphate esters. These parameters, especially the collision energies, must be optimized on the specific instrument being used.
-
Precursor Ion (m/z): 343.2 [M+H]⁺
Data Presentation
The quantitative data for the analysis of this compound should be summarized in a clear and structured table. This allows for easy comparison of the quantifier and qualifier ions, as well as the parameters for the internal standard.
Table 1: Proposed MRM Transitions and Mass Spectrometry Parameters
| Analyte | Role | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) - Starting Point |
| BBOEHEP | Quantifier | 343.2 | To be determined | 50 | 15-25 |
| BBOEHEP | Qualifier | 343.2 | To be determined | 50 | 20-30 |
| BBOEHEP-d4 | Internal Standard | 347.2 | To be determined | 50 | 15-25 |
Note: Product ions and collision energies require experimental optimization for the specific instrument.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol for the determination of this compound.
Caption: Workflow for BBOEHEP analysis.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of this compound in environmental water samples. The protocol includes a robust sample preparation procedure using solid-phase extraction and optimized liquid chromatography and mass spectrometry conditions. While proposed MRM transitions are provided as a starting point, instrument-specific optimization is crucial for achieving the highest sensitivity and selectivity. The use of a deuterated internal standard is strongly recommended to ensure the accuracy and reliability of the results. This method is well-suited for routine environmental monitoring and research applications focused on understanding the environmental fate of organophosphate flame retardants.
References
- 1. This compound-d4 | C14H31O7P | CID 139025841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Exposome-Explorer - 2-Hydroxyethyl bis(2-butoxyethyl) phosphate (BBOEHEP) (Compound) [exposome-explorer.iarc.fr]
- 5. benchchem.com [benchchem.com]
- 6. Bis(2-butoxyethyl) 2-(3-hydroxybutoxy)ethyl phosphate | C18H39O8P | CID 134818028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methods for the analysis of organophosphorus flame retardants-Comparison of GC-EI-MS, GC-NCI-MS, LC-ESI-MS/MS, and LC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate in Aqueous Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate, a metabolite of the organophosphate flame retardant Tris(2-butoxyethyl) phosphate (TBEP), in aqueous matrices such as urine or wastewater. Due to the polar nature of the target analyte, conferred by its hydroxyl group, a derivatization step is essential for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The described method employs Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by silylation to increase analyte volatility. Detection and quantification are achieved using GC-MS operated in Selected Ion Monitoring (SIM) mode, which offers high sensitivity and selectivity. An isotopic-labeled internal standard is used to ensure accuracy and precision.
Principle
The analytical workflow involves three main stages. First, the analyte and a deuterated internal standard are extracted and concentrated from the aqueous sample using a solid-phase extraction cartridge. Second, the hydroxyl group of the analyte is derivatized via silylation, replacing the active hydrogen with a trimethylsilyl (TMS) group. This process significantly increases the volatility and thermal stability of the analyte, making it suitable for GC separation. Finally, the derivatized extract is injected into the GC-MS system. The analyte is separated from other matrix components on a low-polarity capillary column and subsequently detected by the mass spectrometer operating in SIM mode, monitoring for characteristic ions of the derivatized analyte and the internal standard. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile, Methanol, Ethyl Acetate, n-Hexane (all HPLC or pesticide residue grade).
-
Reagents: Formic acid, Ammonium hydroxide, Ultrapure water.
-
Standards:
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
SPE Cartridges: Mixed-mode reversed-phase weak anion exchange sorbents are recommended for the extraction of polar metabolites.[4]
-
Equipment: SPE manifold, nitrogen evaporator, heating block, autosampler vials with inserts, gas chromatograph with mass selective detector.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge the aqueous sample (e.g., 5 mL of urine) to remove particulates. Transfer the supernatant to a clean glass tube.
-
Internal Standard: Spike the sample with the this compound-d4 internal standard solution to a final concentration of 50 ng/mL. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 20-30 minutes.
-
Elution: Elute the analytes from the cartridge with 5 mL of ethyl acetate or another suitable organic solvent.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
Derivatization is crucial for the GC-MS analysis of polar metabolites containing hydroxyl groups.[4][5] Silylation is a common technique used to increase the volatility of such compounds.[6]
-
Reagent Addition: To the dried extract residue from step 2.2.8, add 50 µL of ethyl acetate to redissolve the analytes.
-
Silylation: Add 50 µL of the derivatizing agent (BSTFA + 1% TMCS).
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrument used.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890 or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar/semi-polar column. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min.[7] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Program | Initial 70°C, hold for 2 min, ramp at 15°C/min to 200°C, then ramp at 10°C/min to 280°C, hold for 5 min.[7] |
| Mass Spectrometer | |
| MS System | Agilent 5977 or equivalent single quadrupole or tandem mass spectrometer |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
The quantitative data for the trimethylsilyl (TMS) derivative of this compound must be determined experimentally. The following table provides representative data based on the compound's structure and common fragmentation patterns of silylated organophosphates.
Table 1: Representative Quantitative Data for GC-MS Analysis
| Analyte (TMS Derivative) | Estimated Retention Time (min)* | Proposed Quantifier Ion (m/z) | Proposed Qualifier Ions (m/z) |
| Bis(2-butoxyethyl) 2-(trimethylsilyloxy)ethyl phosphate | 15.0 - 17.0 | 299 | 227, 399 |
| Internal Standard (d4-TMS Derivative) | Matches native analyte | 303 | 231, 403 |
* Note on Retention Time: The retention time is an estimate and must be confirmed experimentally by injecting a derivatized standard into the specific GC-MS system. Retention time drift can occur between analytical runs.[8]
** Note on Characteristic Ions: These proposed m/z values are predicted based on the structure of the silylated analyte (Molecular Weight ≈ 414.5 amu) and common fragmentation patterns, such as the loss of butoxyethyl groups and fragments containing the trimethylsilyl moiety. It is mandatory to confirm these ions by acquiring a full-scan mass spectrum of a derivatized analytical standard. Predicted fragments correspond to cleavages of the P-O and C-O bonds.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Method Validation
Before routine use, this analytical method must be validated to ensure it is suitable for its intended purpose. Key validation parameters to assess include:
-
Linearity: Establish a calibration curve with at least five concentration points to demonstrate the linear range of the assay.
-
Accuracy: Determine the agreement between measured and known concentrations in spiked samples (e.g., percent recovery).
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the measurements, typically expressed as relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis(2-butoxyethyl) 2-(3-hydroxybutoxy)ethyl phosphate | C18H39O8P | CID 134818028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(2-butoxyethyl) phthalate [webbook.nist.gov]
- 4. Determination of human metabolites of chlorinated phosphorous flame retardants in wastewater by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide-derivatization and gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC/MS-Based Metabolomic Analysis of A549 Cells Exposed to Emerging Organophosphate Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of Bis(2-butoxyethyl) hydrogen phosphate (BBOEHEP) in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-butoxyethyl) hydrogen phosphate (BBOEHEP), a major metabolite of the organophosphate flame retardant Tris(2-butoxyethyl) phosphate (TBOEP), is a key biomarker for assessing human exposure to this ubiquitous environmental contaminant. TBOEP is widely used in various consumer products, leading to its presence in indoor environments and subsequent human uptake. Accurate and reliable quantification of BBOEHEP in human urine is crucial for toxicological assessments, epidemiological studies, and understanding the metabolic fate of TBOEP. This application note provides a detailed protocol for the sample preparation of human urine for the analysis of BBOEHEP using solid-phase extraction (SPE) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterium-labeled internal standard, BBOEHEP-d8, is incorporated to ensure high accuracy and precision by correcting for matrix effects and procedural losses.
Quantitative Data Summary
The selection of an appropriate analytical method is critical for achieving the desired sensitivity and accuracy in BBOEHEP quantification. The following table summarizes the performance of different analytical methods for the analysis of BBOEHEP and other organophosphate flame retardant metabolites in human urine.
| Analyte | Analytical Method | Sample Preparation | Method Limit of Quantification (mLOQ) (ng/mL) | Recovery (%) | Reference |
| BBOEHEP | LC-MS/MS | SPE (Oasis WAX) | 0.15 | 69 - 119 | [1] |
| BBOEHEP | UPLC-QTOF | Direct Injection | 0.60 | Not Reported | [2] |
| BBOEHEP | UPLC-MS/MS | SPE | 0.256 | 77.6 | [3] |
| BBOEHEP | LC-MS/MS | SPE (Bond-Elut C18) | Not Reported | 87 - 112 | [4] |
| BDCIPP | LC-MS/MS | SPE (Mixed-mode anion exchange) | 0.008 | 82 ± 10 - 91 ± 4 | [5] |
| DPHP | LC-MS/MS | SPE (Mixed-mode anion exchange) | 0.204 | 72 ± 12 - 76 ± 8 | [5] |
BBOEHEP is also referred to as BBOEP in some literature. BDCIPP (bis(1,3-dichloro-2-propyl) phosphate) and DPHP (diphenyl phosphate) are metabolites of other organophosphate flame retardants and are included for comparative purposes.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Free BBOEHEP Analysis
This protocol describes the extraction of unconjugated (free) BBOEHEP from human urine.
Materials and Reagents:
-
Human urine samples
-
BBOEHEP analytical standard
-
BBOEHEP-d8 (internal standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydroxide
-
Acetic acid
-
Oasis WAX (weak anion exchange) SPE cartridges (e.g., 60 mg, 3 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge a 2 mL aliquot of urine to remove any particulate matter. Spike the supernatant with a known amount of BBOEHEP-d8 internal standard (e.g., 15 ng).
-
pH Adjustment: Adjust the pH of the urine sample to 5 using acetic acid.
-
SPE Cartridge Conditioning: Condition an Oasis WAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge.
-
Sample Loading: Load the pH-adjusted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute the BBOEHEP and BBOEHEP-d8 from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable volume (e.g., 150 µL) of 15% methanol in water for LC-MS/MS analysis.
Protocol 2: Enzymatic Hydrolysis for Total BBOEHEP Analysis
This protocol is performed prior to the SPE protocol to determine the total BBOEHEP concentration (free and glucuronide-conjugated).
Materials and Reagents:
-
β-glucuronidase (from Helix pomatia or recombinant)
-
Sodium acetate buffer (1 M, pH 5.0)
-
All materials listed in Protocol 1
Procedure:
-
Sample Preparation: To a 2 mL aliquot of centrifuged urine, add 0.5 mL of 1 M sodium acetate buffer (pH 5.0).
-
Internal Standard Spiking: Spike the buffered urine with a known amount of BBOEHEP-d8 internal standard.
-
Enzymatic Hydrolysis: Add β-glucuronidase (e.g., 20 µL) to the sample.[6] The optimal amount and type of enzyme should be validated for complete hydrolysis.
-
Incubation: Incubate the mixture at 37°C for a minimum of 2 hours.[6] Longer incubation times (e.g., overnight) may be necessary for complete hydrolysis and should be optimized.
-
Proceed to SPE: After incubation, proceed with the Solid-Phase Extraction protocol starting from the "pH Adjustment" step (step 2 in Protocol 1), as the sample is already buffered.
Visualizations
Caption: Workflow for BBOEHEP Sample Preparation in Human Urine.
Caption: Metabolic Pathway of TBOEP to BBOEHEP.
References
- 1. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of 14 urinary biomarkers of exposure to organophosphate flame retardants and plasticizers by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Urinary levels of organophosphate flame retardants metabolites in a young population from Southern Taiwan and potential health effects [frontiersin.org]
Application Note: Solid-Phase Extraction of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate from Water
Introduction
Bis(2-butoxyethyl) 2-hydroxyethyl phosphate (BBEHP) is a metabolite of the organophosphate flame retardant Tris(2-butoxyethyl) phosphate (TBEP).[1] Organophosphate esters (OPEs) are widely utilized as flame retardants and plasticizers in a variety of consumer and industrial products.[1][2] Due to their physical rather than chemical incorporation into materials, OPEs can be released into the environment through volatilization, abrasion, and dissolution.[2][3] The presence of OPEs and their metabolites in aquatic environments is a growing concern, necessitating reliable and efficient analytical methods for their detection and quantification.[4][5]
This application note details a robust solid-phase extraction (SPE) protocol for the isolation and preconcentration of BBEHP from water samples prior to instrumental analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of SPE is a highly effective technique for extracting OPEs from aqueous matrices, offering good recoveries and acceptable relative standard deviations.[4]
Principle
Solid-phase extraction is a sample preparation technique that separates components of a mixture in a liquid sample. For the extraction of BBEHP from water, a reversed-phase SPE cartridge, such as Oasis HLB, is commonly employed.[1][6] The process involves passing the water sample through the sorbent, where BBEHP is retained. Interfering substances are then washed away, and the target analyte is eluted with a small volume of an organic solvent. This procedure not only cleans up the sample but also concentrates the analyte, thereby enhancing detection sensitivity.
Materials and Reagents
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced), 60 mg, 3 mL (or equivalent)[1]
-
Methanol (CH₃OH): LC-MS grade[1]
-
Acetonitrile (CH₃CN): LC-MS grade[1]
-
Ultrapure Water: 18.2 MΩ·cm[1]
-
Formic Acid (HCOOH): LC-MS grade[1]
-
Internal Standard: Bis(2-butoxyethyl) Phosphate-d8 (BBEP-d8) or a suitable deuterated analog of BBEHP.[1]
-
Glassware: Sample collection bottles, volumetric flasks, pipettes, and autosampler vials.
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
Experimental Protocol
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of BBEHP analytical standard in 10 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[1]
-
Internal Standard Working Solution (1 µg/mL): If using an internal standard, dilute the primary stock solution of the deuterated standard with methanol to a final concentration of 1 µg/mL.[1]
Sample Preparation and Solid-Phase Extraction
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.[1]
-
Internal Standard Spiking: Add a known volume (e.g., 10 µL) of the 1 µg/mL internal standard working solution to each 100 mL water sample.[1]
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the spiked water sample onto the conditioned SPE cartridge.
-
Maintain a flow rate of approximately 5 mL/min.[1]
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove any polar interfering substances.[1]
-
-
Elution:
-
Dry the cartridge under vacuum for a few minutes.
-
Elute the retained BBEHP with 5 mL of acetonitrile into a clean collection tube.[1]
-
-
Concentration and Reconstitution:
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of BBEHP from water samples.
Data Presentation
The following table summarizes typical performance data for the analysis of related organophosphate esters in water using SPE followed by instrumental analysis. These values can be considered as target performance metrics for the analysis of BBEHP.
| Parameter | Typical Value | Instrument | Reference |
| Recovery | 72.5 - 89.1% | GC-MS | [2] |
| Recovery | 67 - 105% | Not Specified | [4] |
| Limit of Detection (LOD) | 0.038 - 1 µg/L | GC-MS | [2] |
| Limit of Quantification (LOQ) | 0.10 - 3.59 µg/L | GC-MS | [2] |
| Relative Standard Deviation (RSD) | < 10% | GC-MS | [2] |
| Relative Standard Deviation (RSD) | < 20% | Not Specified | [4] |
Conclusion
The described solid-phase extraction protocol using Oasis HLB cartridges provides an effective and reliable method for the extraction and preconcentration of this compound from water samples.[1] This sample preparation technique, when coupled with a sensitive analytical method such as LC-MS/MS, allows for the accurate quantification of BBEHP at low environmental concentrations. The use of a deuterated internal standard is highly recommended to correct for matrix effects and procedural losses, thereby ensuring high data quality.[1] This method is suitable for routine environmental monitoring and research applications.
References
Application Notes: Liquid-Liquid Extraction of Organophosphate Metabolites for GC-MS Analysis
Introduction
Organophosphate pesticides are widely used in agriculture and residential settings. Monitoring human exposure to these compounds is crucial due to their potential neurotoxicity. The primary method for assessing exposure is through the analysis of their metabolites in biological matrices, most commonly urine. This document provides a detailed protocol for the liquid-liquid extraction (LLE) of organophosphate metabolites from biological samples, preparing them for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). LLE is a robust and cost-effective technique for the separation and preconcentration of these analytes from complex sample matrices.
Data Presentation
The following table summarizes the performance characteristics of LLE methods for the determination of various organophosphate metabolites.
| Metabolite | Matrix | Extraction Solvent | Derivatizing Agent | Recovery % | LOD (µg/L) | LOQ (µg/L) | Reference |
| Dimethylphosphate (DMP) | Urine | Ethyl Acetate | MTBSTFA | 93 - 112% | <0.1 | 0.058 | [1][2] |
| Diethylphosphate (DEP) | Urine | Ethyl Acetate | MTBSTFA | 93 - 112% | <0.1 | 0.0287 | [1][2] |
| Dimethylthiophosphate (DMTP) | Urine | Ethyl Acetate | MTBSTFA | 93 - 112% | <0.1 | 0.0743 | [1][2] |
| Diethylthiophosphate (DETP) | Urine | Ethyl Acetate | MTBSTFA | 93 - 112% | <0.1 | - | [1] |
| Dimethyldithiophosphate (DMDTP) | Urine | Ethyl Acetate | MTBSTFA | 93 - 112% | <0.1 | - | [1] |
| Diethyldithiophosphate (DEDTP) | Urine | Ethyl Acetate | MTBSTFA | 93 - 112% | <0.1 | - | [1] |
| Triphenyl phosphate | Plasma | Hexane/MTBE | - | 40 - 80% | 0.3 | - | [3] |
| 2-Ethylhexyl diphenyl phosphate | Plasma | Hexane/MTBE | - | 40 - 80% | 0.2 | - | [3] |
MTBSTFA: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBE: Methyl tert-butyl ether LOD: Limit of Detection LOQ: Limit of Quantification
Experimental Protocol
This protocol details a liquid-liquid extraction procedure for the determination of organophosphate metabolites in urine, followed by derivatization for GC-MS analysis.[4]
1. Materials and Reagents
-
Urine samples
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Internal standards (e.g., isotopically labeled organophosphate metabolites)
-
Centrifuge tubes (15 mL, polypropylene)
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
Nitrogen evaporator
-
Autosampler vials with inserts
2. Sample Preparation (Acid Hydrolysis)
-
Pipette 2 mL of urine into a 15 mL polypropylene centrifuge tube.
-
Add an appropriate amount of internal standard solution.
-
Acidify the urine sample by adding 100 µL of concentrated HCl to release conjugated metabolites.
-
Vortex the sample for 30 seconds.
-
Incubate the sample in a water bath at 90°C for 45 minutes.[4]
-
Allow the sample to cool to room temperature.
3. Liquid-Liquid Extraction
-
Add 5 mL of ethyl acetate to the cooled, hydrolyzed urine sample in the centrifuge tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the metabolites into the organic phase.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean centrifuge tube.
-
Repeat the extraction process (steps 1-4) with a fresh 5 mL aliquot of ethyl acetate to maximize recovery. Combine the organic extracts.
4. Solvent Evaporation
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
5. Derivatization
-
Reconstitute the dried residue in 100 µL of acetonitrile.[4]
-
Add 20 µL of MTBSTFA to the reconstituted sample.[4]
-
Vortex the mixture for 3 minutes at room temperature.[4]
-
Heat the sample at 80°C for 45 minutes to complete the derivatization reaction.[4]
-
Centrifuge the derivatized sample at 3000 x g for 5 minutes.[4]
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
Workflow Diagram
Caption: Workflow for the liquid-liquid extraction of organophosphate metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of dialkyl urine metabolites of organophosphate pesticides by a liquid chromatography mass spectrometry technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Miniaturized dynamic liquid-liquid extraction of organophosphate triesters from blood plasma using the hollow fibre-based XT-tube extractor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate in Biological Matrices using Deuterated Internal Standard and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-butoxyethyl) 2-hydroxyethyl phosphate (BBOEHEP) is a metabolite of the organophosphate flame retardant and plasticizer, Tris(2-butoxyethyl) phosphate (TBEP).[1] TBEP is widely used in a variety of consumer and industrial products, leading to its ubiquitous presence in the environment and subsequent human exposure. Monitoring the levels of BBOEHEP in biological samples such as urine and plasma is crucial for assessing human exposure to TBEP and understanding its metabolic pathways and potential health risks.
Stable isotope-labeled internal standards are essential for accurate and precise quantification in mass spectrometry-based assays.[1] They co-elute with the analyte of interest and exhibit similar ionization efficiency, effectively compensating for variations during sample preparation, injection volume, and matrix effects.[1] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of BBOEHEP in human urine, utilizing deuterated this compound-d4 (BBOEHEP-d4) as an internal standard.
Principle
This method employs a solid-phase extraction (SPE) procedure to isolate and concentrate BBOEHEP and the internal standard from the urine matrix. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the deuterated internal standard, which corrects for potential analytical variability.
Materials and Reagents
-
This compound (BBOEHEP) analytical standard
-
This compound-d4 (BBOEHEP-d4) internal standard
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥98%)
-
Ammonium hydroxide
-
Human urine (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis WAX, 30 mg, 1 mL)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of BBOEHEP and BBOEHEP-d4 standards and dissolve each in 1 mL of methanol to prepare individual primary stock solutions.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stock solutions.
-
Working Standard Solutions (0.1 to 100 ng/mL): Prepare a series of calibration standards by serially diluting the BBOEHEP intermediate stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard Working Solution (10 ng/mL): Dilute the BBOEHEP-d4 intermediate stock solution with methanol to a final concentration of 10 ng/mL.
Sample Preparation (Solid Phase Extraction)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge a 2 mL aliquot of urine at 4000 rpm for 10 minutes to remove particulate matter.
-
Transfer 1 mL of the urine supernatant to a clean tube and spike with 50 µL of the 10 ng/mL BBOEHEP-d4 internal standard working solution.
-
Condition the WAX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Load the spiked urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 50% methanol in water.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Methanol with 0.1% formic acid) and transfer to an autosampler vial.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
System: HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: The following precursor-to-product ion transitions should be monitored. Collision energies should be optimized for the specific instrument used.
-
Data Presentation
Table 1: Quantitative Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation | Dwell Time (ms) | Collision Energy (eV) |
| BBOEHEP | 343.2 | 199.1 | [M+H - C6H12O3]+ | 100 | 15-25 |
| BBOEHEP | 343.2 | 117.1 | [C4H9OCH2CH2O]+ | 100 | 20-30 |
| BBOEHEP-d4 | 347.2 | 199.1 | [M+H - C6H12O3]+ | 100 | 15-25 |
| BBOEHEP-d4 | 347.2 | 121.1 | [C4H9OCH2CH2O-d4]+ | 100 | 20-30 |
Note: The exact m/z values and collision energies may require optimization based on the specific instrumentation.
Table 2: Method Validation Summary (Representative Data)
| Parameter | Result |
| Linearity (r²) | >0.995 |
| LLOQ | 0.1 ng/mL |
| Accuracy (% Bias) | -10% to +10% |
| Precision (%RSD) | <15% |
| Recovery | 85-105% |
| Matrix Effect | Compensated by IS |
Visualization of Experimental Workflow and Metabolic Pathway
Caption: Experimental workflow for the analysis of BBOEHEP in urine.
Caption: Metabolic pathway of TBEP to BBOEHEP.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human urine. The use of a deuterated internal standard, this compound-d4, ensures high accuracy and precision by correcting for matrix effects and procedural losses. This method is suitable for high-throughput analysis in human biomonitoring studies and will be a valuable tool for researchers, scientists, and drug development professionals investigating human exposure to TBEP and its potential health implications.
References
Quantitative Analysis of Bis(2-butoxyethyl)-(2-hydroxyethyl) Phosphate (BBOEHEP) in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate (BBOEHEP) is a significant metabolite of the organophosphate flame retardant Tris(2-butoxyethyl) phosphate (TBOEP). TBOEP is widely used as a plasticizer and flame retardant in a variety of consumer products, leading to ubiquitous human exposure. Monitoring BBOEHEP in biological matrices, such as urine and plasma, is a critical tool for assessing human exposure to TBOEP and understanding its toxicokinetics. This document provides detailed application notes and protocols for the quantitative analysis of BBOEHEP in biological samples, primarily focusing on well-established methods for urine analysis.
Metabolic Pathway of TBOEP
TBOEP undergoes metabolism in the body, leading to the formation of several metabolites, with BBOEHEP being one of the most prominent. The metabolic conversion primarily involves hydroxylation and dealkylation reactions. Understanding this pathway is crucial for selecting appropriate biomarkers for exposure assessment.
Caption: Metabolic pathway of TBOEP to its major metabolites.
Quantitative Analysis of BBOEHEP in Human Urine
The analysis of BBOEHEP in urine typically involves enzymatic deconjugation, followed by solid-phase extraction (SPE) for sample cleanup and concentration, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Urine Sample Analysis
1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
-
Objective: To deconjugate glucuronidated BBOEHEP and extract the analyte from the urine matrix.
-
Materials:
-
Human urine samples
-
BBOEHEP analytical standard
-
BBOEHEP-d8 (internal standard)
-
β-glucuronidase from Helix pomatia
-
Ammonium acetate buffer (pH 5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium hydroxide
-
Formic acid
-
Weak Anion Exchange (WAX) SPE cartridges (e.g., Oasis WAX)
-
-
Procedure:
-
Thaw frozen urine samples to room temperature.
-
To a 1 mL aliquot of urine, add 50 µL of a 100 ng/mL BBOEHEP-d8 internal standard working solution.
-
Add 250 µL of ammonium acetate buffer (1 M, pH 5).
-
Add 20 µL of β-glucuronidase solution.
-
Incubate the mixture at 37°C for at least 4 hours to ensure complete hydrolysis of glucuronide conjugates.[1]
-
Condition the WAX SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Load the incubated urine sample onto the SPE cartridge.
-
Wash the cartridge sequentially with 2 mL of deionized water and 2 mL of methanol to remove interfering substances.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Caption: Workflow for BBOEHEP analysis in urine.
2. LC-MS/MS Analysis
-
Objective: To separate and quantify BBOEHEP and its internal standard.
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Conditions (Typical):
-
Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a high aqueous percentage, ramping up the organic phase to elute the analyte. For example: 0-1 min 5% B, 1-5 min to 95% B, hold for 2 min, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These need to be optimized for the specific instrument but representative transitions are provided in the table below.
-
Data Presentation: Quantitative Parameters for BBOEHEP Analysis in Urine
The following table summarizes typical quantitative data for the analysis of BBOEHEP in human urine, compiled from various studies on organophosphate flame retardant metabolites.
| Parameter | Value | Reference/Comment |
| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL | Varies depending on instrumentation and method specifics. |
| Limit of Quantification (LOQ) | 0.15 - 0.5 ng/mL | Sufficient for biomonitoring studies. |
| Linear Range | 0.1 - 100 ng/mL | Demonstrates a wide range for quantifying varying exposure levels. |
| Recovery | 85% - 110% | Indicates efficient extraction from the urine matrix. |
| Intra-day Precision (%RSD) | < 10% | Shows good reproducibility within a single analytical run. |
| Inter-day Precision (%RSD) | < 15% | Demonstrates the robustness of the method across different days. |
| Matrix Effect | Variable | Should be assessed and compensated for, often through the use of a stable isotope-labeled internal standard. |
Table 1: Typical Quantitative Data for BBOEHEP Analysis in Human Urine.
MRM Transitions for LC-MS/MS Analysis
The selection of appropriate precursor and product ions is critical for the specificity and sensitivity of the LC-MS/MS method.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| BBOEHEP | 329.2 | 199.1 | 97.0 | Optimized for instrument |
| BBOEHEP-d8 (IS) | 337.2 | 207.1 | 97.0 | Optimized for instrument |
Table 2: Example MRM Transitions for BBOEHEP and its Internal Standard. Note: These values should be optimized on the specific mass spectrometer being used.
Quantitative Analysis of BBOEHEP in Blood Matrices (Plasma/Serum)
Currently, there is limited published data specifically detailing the quantitative analysis of BBOEHEP in human plasma or serum. However, the general principles of analysis would be similar to those for urine, with modifications to the sample preparation protocol to account for the different matrix composition, particularly the higher protein content.
Proposed Experimental Protocol: Plasma/Serum Sample Analysis
1. Sample Preparation: Protein Precipitation and SPE
-
Objective: To remove proteins and extract BBOEHEP from plasma/serum.
-
Procedure:
-
To 500 µL of plasma or serum, add the internal standard (BBOEHEP-d8).
-
Perform protein precipitation by adding 1.5 mL of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 min).
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in a buffer suitable for SPE (e.g., ammonium acetate buffer, pH 5) and proceed with the SPE protocol as described for urine.
-
Signaling Pathways Potentially Affected by TBOEP Exposure
While direct studies on the signaling pathways affected by BBOEHEP are scarce, research on its parent compound, TBOEP, provides insights into potential mechanisms of toxicity. TBOEP has been shown to influence several key biological pathways.
References
Application Note: High-Throughput Analysis of TBEP Metabolites in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-butoxyethyl) phosphate (TBEP) is a high-production-volume organophosphate flame retardant and plasticizer used in a wide array of consumer and industrial products, including floor polishes, textiles, and plastics. Due to its additive nature, TBEP can leach into the environment, leading to widespread contamination of various environmental compartments, including water, soil, and sediment.[1][2] Growing concerns over its potential toxicity, including hepatotoxicity and neurotoxicity, necessitate sensitive and efficient methods for monitoring TBEP and its metabolites in the environment.[3][4] The primary metabolites of TBEP, formed through biotransformation in organisms, are bis(2-butoxyethyl) phosphate (BBOEP) and dibutyl-bis(2-butoxyethyl) phosphate (DBBOEP). This application note provides a detailed protocol for the high-throughput analysis of these TBEP metabolites in environmental samples using automated solid-phase extraction (SPE) coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Experimental Protocols
This section details the methodologies for the extraction, cleanup, and analysis of TBEP metabolites from water, soil, and sediment samples.
Sample Collection and Preparation
-
Water Samples: Collect water samples in pre-cleaned amber glass bottles. Upon collection, acidify the samples to a pH of 3-4 with formic acid to preserve the analytes.[5] If not analyzed immediately, store the samples at 4°C. Before extraction, filter the water samples through a 0.45 µm glass fiber filter to remove suspended particles.
-
Soil and Sediment Samples: Collect soil and sediment samples using a stainless-steel corer or scoop and store them in pre-cleaned glass jars at -20°C until analysis. Prior to extraction, air-dry the samples in the dark, and then sieve them through a 2 mm mesh to remove large debris.
Sample Extraction
A. Water Samples: Automated Solid-Phase Extraction (SPE)
This method is optimized for high-throughput analysis of TBEP metabolites in water.[4][6][7]
-
SPE Cartridge Conditioning: Use an automated SPE system with hydrophilic-lipophilic balance (HLB) cartridges (e.g., 6 cc, 150 mg).[8] Condition the cartridges sequentially with 5 mL of methanol followed by 5 mL of ultrapure water at a flow rate of 1 mL/min.
-
Sample Loading: Load 500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of 5 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the retained analytes from the SPE cartridge with 10 mL of methanol.
-
Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of methanol for UPLC-MS/MS analysis.
B. Soil and Sediment Samples: Ultrasonic Extraction and SPE Cleanup
-
Extraction: Weigh 5 g of the prepared soil or sediment sample into a 50 mL centrifuge tube. Add 10 mL of a 1:1 (v/v) mixture of acetone and hexane.
-
Ultrasonication: Sonicate the mixture in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Repeat Extraction: Repeat the extraction process (steps 1-4) two more times with fresh solvent.
-
Combine and Concentrate: Combine the supernatants and concentrate to approximately 1 mL using a rotary evaporator.
-
SPE Cleanup: Dilute the concentrated extract with 100 mL of ultrapure water and perform SPE cleanup as described for water samples (steps 1-5 in section 2.A).
UPLC-MS/MS Analysis
The analysis of TBEP metabolites is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.[9][10][11]
-
Chromatographic Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient of 5 mM ammonium formate in water (A) and 5 mM ammonium formate in methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Transitions:
-
BBOEP: Precursor ion > Product ion 1, Product ion 2
-
DBBOEP: Precursor ion > Product ion 1, Product ion 2
-
(Specific m/z values for precursor and product ions should be optimized based on the instrument and standards.)
-
Data Presentation
The following table summarizes the quantitative data for TBEP metabolites in various environmental matrices, including method detection limits (MDLs), limits of quantification (LOQs), and recovery rates.
| Analyte | Matrix | MDL (ng/L or ng/g) | LOQ (ng/L or ng/g) | Recovery (%) | Reference |
| BBOEP | Drinking Water | 0.08 | 0.25 | 95 ± 5 | [6] |
| DBBOEP | Drinking Water | 0.12 | 0.40 | 92 ± 7 | [6] |
| Sum of di-OPEs | Drinking Water | - | 0.328 - 16.3 ng/L | - | [6] |
| BBOEP | Surface Water | ~1 | ~3 | 85 - 110 | Adapted from[2] |
| DBBOEP | Surface Water | ~1.5 | ~5 | 80 - 105 | Adapted from[2] |
| BBOEP | Soil | ~0.5 ng/g | ~1.5 ng/g | 75 - 100 | - |
| DBBOEP | Soil | ~0.8 ng/g | ~2.5 ng/g | 70 - 95 | - |
| BBOEP | Sediment | ~0.6 ng/g | ~2.0 ng/g | 78 - 102 | - |
| DBBOEP | Sediment | ~1.0 ng/g | ~3.0 ng/g | 72 - 98 | - |
Note: Data for soil and sediment are estimated based on typical method performance for similar analytes, as direct literature values for TBEP metabolites in these matrices are limited. "di-OPEs" refers to dialkyl and diaryl phosphate esters.
Visualizations
Experimental Workflow
Caption: Experimental workflow for TBEP metabolite analysis.
Proposed Metabolic Pathway of TBEP in Aquatic Organisms
Caption: Proposed metabolic pathway of TBEP in aquatic organisms.
References
- 1. Bioaccumulation and biotransformation of 1,2-bis (2,4,6-tribromophenoxyethane) (BTBPE) and 1,2-dibromo-4-(1,2-dibromoethyl)-cyclohexane (TBECH) in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. agilent.com [agilent.com]
- 5. SPE-LC-MS/MS optimisation using response surface methodology for quantification of pharmaceuticals, pesticides and organic UV filters included in water protection guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of 21 organophosphate esters and their metabolites in drinking water by automatic solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Analytical Standards for Bis(2-butoxyethyl) 2-hydroxyethyl phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate (BBOEHEP), a significant metabolite of the organophosphate flame retardant Tris(2-butoxyethyl) phosphate (TBEP). The methodologies outlined are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of trace-level analytes in complex biological matrices.
Introduction
This compound (BBOEHEP) is a primary metabolite of Tris(2-butoxyethyl) phosphate (TBEP), a high-production-volume chemical used as a flame retardant and plasticizer in a variety of consumer and industrial products.[1][2] Human exposure to TBEP is widespread, and the analysis of its metabolites in biological samples, such as urine, is crucial for assessing exposure and understanding its toxicokinetics.[3][4] BBOEHEP has been identified as a major metabolite of TBEP in humans, making it a key biomarker for exposure assessment.[3]
These application notes provide protocols for the extraction and quantification of BBOEHEP from human urine, which can be adapted for other biological matrices. The use of a deuterated internal standard, such as this compound-d4, is recommended to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[5]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C14H31O7P |
| Molecular Weight | 342.37 g/mol |
| CAS Number | 1477494-86-2 |
| Appearance | No data available |
| Solubility | No data available |
Metabolic Pathway of Tris(2-butoxyethyl) phosphate (TBEP)
The metabolism of TBEP in the human body involves enzymatic transformation, primarily by cytochrome P450 enzymes, leading to the formation of several metabolites.[1] The hydroxylation of one of the butoxyethyl chains results in the formation of BBOEHEP. A simplified metabolic pathway is illustrated below.
Caption: Simplified metabolic pathway of TBEP to BBOEHEP.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and selective quantification of BBOEHEP in biological samples. The following sections detail the recommended protocol for the analysis of BBOEHEP in human urine.
Experimental Workflow
Caption: General workflow for the analysis of BBOEHEP in urine.
I. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of organophosphate flame retardant metabolites from urine.[3]
Reagents and Materials:
-
Human urine samples
-
This compound (BBOEHEP) analytical standard
-
This compound-d4 (BBOEHEP-d4) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Deionized water
-
Weak Anion Exchange (WAX) SPE cartridges
Procedure:
-
Sample Thawing and Spiking: Thaw frozen urine samples to room temperature. To 1 mL of urine, add a known amount of BBOEHEP-d4 internal standard solution.
-
SPE Cartridge Conditioning: Condition a WAX SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
II. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A gradient elution is typically employed to achieve optimal separation.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Hypothetical - requires experimental determination):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| BBOEHEP | 343.2 [M+H]⁺ | To be determined | To be determined |
| BBOEHEP-d4 | 347.2 [M+H]⁺ | To be determined | To be determined |
Note: The precursor ion for BBOEHEP would be its protonated molecule [M+H]⁺. Product ions would result from the fragmentation of the precursor ion in the collision cell. Common fragmentation pathways for organophosphate esters involve the cleavage of the phosphate ester bonds.
Data Presentation
The following tables summarize hypothetical quantitative data that would be generated during method validation.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| BBOEHEP | 0.1 - 100 | >0.99 | To be determined | To be determined |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| BBOEHEP | Low QC | To be determined | To be determined |
| Mid QC | To be determined | To be determined | |
| High QC | To be determined | To be determined |
Conclusion
The analytical protocols described provide a robust framework for the quantification of this compound in human urine. The use of solid-phase extraction followed by LC-MS/MS analysis offers the required sensitivity and selectivity for biomonitoring studies. It is imperative that the mass spectrometric parameters are optimized and the method is fully validated in the end-user's laboratory to ensure the generation of high-quality, reliable data for assessing human exposure to TBEP.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolites of organophosphate esters in urine from the United States: Concentrations, temporal variability, and exposure assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Biomonitoring of Tris(2-butoxyethyl) Phosphate (TBEP) Exposure Using Bis(2-butoxyethyl)-(2-hydroxyethyl) Phosphate (BBOEHEP) as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-butoxyethyl) phosphate (TBEP) is a high-production-volume organophosphate ester used extensively as a flame retardant and plasticizer in a variety of consumer and industrial products.[1][2] Common applications include floor polishes, paints, coatings, and plastics.[1] Due to its additive nature, TBEP can leach from these products, leading to widespread environmental contamination and human exposure, primarily through dust ingestion and dermal contact.[3] Assessing the internal dose of TBEP is crucial for understanding potential health risks. Biomonitoring of TBEP metabolites in urine offers a non-invasive approach to estimate exposure.[3] This document outlines the use of bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate (BBOEHEP), a major metabolite of TBEP, as a specific biomarker for exposure assessment and provides a detailed protocol for its quantification in human urine.
Metabolic Pathway of TBEP to BBOEHEP
Upon entering the body, TBEP undergoes Phase I metabolism, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4][5] One of the main metabolic pathways is the hydroxylation of one of the butoxyethyl side chains, leading to the formation of BBOEHEP.[4] Studies in human liver microsomes have shown that TBEP is metabolized to several hydroxylated and dealkylated products, with BBOEHEP being a predominant metabolite.[4] In human toxicokinetic studies, BBOEHEP was found in the highest concentrations in urine shortly after oral administration of TBEP, making it a suitable and specific biomarker of exposure.[3]
Quantitative Biomonitoring Data
The quantification of BBOEHEP in urine provides a direct measure of recent TBEP exposure. A study conducted on children in German day-care centers provides valuable insight into typical exposure levels in a vulnerable population. The results from this study are summarized in the table below.
| Population Group | N | Detection Frequency (%) | Median Concentration (µg/L) | Concentration Range (µg/L) | Reference |
| Children in German Day-Care Centers | 54 | ~80% | 0.18 | Not specified | [3] |
Table 1: Summary of Urinary BBOEHEP Concentrations from a Human Biomonitoring Study.
Detailed Experimental Protocol: Quantification of BBOEHEP in Human Urine by SPE-LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of BBOEHEP in human urine using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1. Principle Urinary conjugates of BBOEHEP are first cleaved by enzymatic hydrolysis. The sample is then cleaned and concentrated using solid-phase extraction. Quantification is achieved by LC-MS/MS using an isotopically labeled internal standard to correct for matrix effects and variations in recovery.
4.2. Reagents and Materials
-
BBOEHEP analytical standard
-
BBOEHEP-d8 (or other suitable isotopic analog) internal standard (IS)
-
β-glucuronidase from Helix pomatia (≥100,000 units/mL)
-
Ammonium acetate buffer (1 M, pH 5.0)
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Ammonium hydroxide and acetic acid
-
Oasis WAX (Weak Anion Exchange) SPE cartridges (e.g., 60 mg, 3 mL)
-
Human urine (blank, for calibration and quality control)
4.3. Sample Collection and Storage
-
Collect spot urine samples in polypropylene containers.
-
Store samples at -20°C or lower until analysis to prevent degradation of metabolites.
4.4. Sample Preparation
4.4.1. Enzymatic Hydrolysis
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Transfer a 1.0 mL aliquot of urine to a 4 mL glass vial.
-
Add 50 µL of the BBOEHEP-d8 internal standard working solution.
-
Add 200 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase enzyme.
-
Vortex the mixture and incubate at 37°C for a minimum of 4 hours (or overnight) in a shaking water bath.
-
After incubation, allow the samples to cool to room temperature.
4.4.2. Solid-Phase Extraction (SPE)
-
Condition the Oasis WAX SPE cartridge: Sequentially pass 3 mL of methanol followed by 3 mL of water through the cartridge. Do not allow the sorbent to go dry.
-
Load the sample: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Wash the cartridge:
-
Wash 1: Pass 3 mL of water through the cartridge to remove hydrophilic interferences.
-
Wash 2: Pass 3 mL of 25 mM acetic acid in water to remove neutral and basic interferences.
-
Wash 3: Pass 3 mL of methanol to remove lipids and other nonpolar interferences.
-
-
Elute the analyte: Elute BBOEHEP and the internal standard by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of 15% methanol in water, vortex, and transfer to an LC autosampler vial.
4.5. LC-MS/MS Instrumental Analysis
| Parameter | Setting |
| Liquid Chromatography (LC) | |
| LC System | UPLC System |
| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 | |
| Tandem Mass Spectrometry (MS/MS) | |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Precursor Ion (m/z) |
| BBOEHEP (Quantifier) | 327.2 |
| BBOEHEP (Qualifier) | 327.2 |
| BBOEHEP-d8 (IS) | 335.2 |
Table 2: Suggested LC-MS/MS Parameters for BBOEHEP Analysis.
4.6. Quantification and Quality Control
-
Prepare calibration standards in blank urine and process them alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of BBOEHEP to BBOEHEP-d8 against the concentration of the calibration standards.
-
Quality control (QC) samples at low, medium, and high concentrations should be analyzed in each batch to ensure the accuracy and precision of the method.
Experimental Workflow Diagram
Conclusion
The biomonitoring of BBOEHEP in urine is a robust and specific method for assessing human exposure to the flame retardant TBEP. Due to its favorable toxicokinetics and abundance as a metabolite, BBOEHEP serves as an excellent biomarker.[3] The detailed SPE-LC-MS/MS protocol provided here offers a sensitive and reliable method for the quantification of BBOEHEP, enabling researchers to conduct exposure assessments in human populations and support toxicological and epidemiological studies. The use of an isotopically labeled internal standard is critical for achieving high accuracy and precision in complex biological matrices like urine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The metabolism of trifluoperazine (TFP) exhibits atypical kinetic behavior in both human liver microsomes (HLMs) and monkey liver microsomes (MyLM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicokinetic of tris(2-butoxyethyl) phosphate (TBOEP) in humans following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Metabolism of ITPs and TBPPs Using Human Liver Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate (BBEHP)
Welcome to the technical support center for the quantification of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate (BBEHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the analysis of BBEHP, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of BBEHP?
A1: In the context of LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest, BBEHP. These components can include salts, lipids, proteins, and other endogenous molecules.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of BBEHP in the mass spectrometer's ion source. This interference can lead to either a decrease in the analytical signal, known as ion suppression , or an increase in the signal, termed ion enhancement .[1] These effects are a major concern as they can significantly compromise the accuracy, precision, and sensitivity of the quantitative results, potentially leading to an underestimation or overestimation of the BBEHP concentration.[1]
Q2: What are the common signs that suggest matrix effects are affecting my BBEHP analysis?
A2: Several indicators may suggest that matrix effects are impacting your assay. These include:
-
Poor reproducibility of quality control (QC) samples.
-
Inaccurate quantification results.
-
Non-linear calibration curves.
-
A noticeable decrease in the assay's sensitivity.
-
Inconsistent peak areas for the analyte and internal standard across different sample lots.
Q3: How can a stable isotope-labeled internal standard like this compound-d8 (BBEHP-d8) help in overcoming matrix effects?
A3: A stable isotope-labeled (SIL) internal standard, such as BBEHP-d8, is the most effective tool for compensating for matrix effects.[1] Since BBEHP-d8 is structurally almost identical to the non-labeled BBEHP, it co-elutes from the chromatography column and experiences nearly the same degree of ion suppression or enhancement.[1] By adding a known amount of the SIL internal standard to all samples, calibrators, and quality controls, quantification is based on the peak area ratio of the analyte to the internal standard. This ratio should remain consistent even if the absolute signal intensities of both compounds fluctuate due to matrix effects, thereby providing more accurate and precise results.[1]
Q4: What are the primary strategies to minimize matrix effects during BBEHP analysis?
A4: Besides using a SIL internal standard, several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial for removing interfering matrix components before LC-MS/MS analysis.[3][4]
-
Chromatographic Separation: Optimizing the chromatographic method to separate BBEHP from co-eluting matrix components is a key strategy.[1] This can involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components that cause ion suppression, although this may compromise the limit of quantification if the analyte concentration is very low.[1][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the quantification of BBEHP.
Issue 1: Poor reproducibility of the BBEHP/BBEHP-d8 peak area ratio.
-
Possible Cause: Inconsistent addition of the internal standard.
-
Solution: Ensure that the internal standard solution is accurately and consistently added to all samples, calibrators, and QCs. Use calibrated pipettes and regularly verify the concentration of your BBEHP-d8 stock solution.[1]
-
-
Possible Cause: Degradation of BBEHP or BBEHP-d8.
-
Solution: Evaluate the stability of the analyte and internal standard in the sample matrix and the final extract under your storage and analytical conditions. If degradation is suspected, prepare fresh stock solutions.[1]
-
-
Possible Cause: Sample carryover.
-
Solution: Optimize the autosampler wash procedure to prevent carryover from high-concentration samples to subsequent injections. Injecting a blank sample after a high-concentration sample can help diagnose this issue.[1]
-
Issue 2: Low signal intensity for both BBEHP and BBEHP-d8.
-
Possible Cause: Significant ion suppression.
-
Solution 1: Enhance Sample Cleanup. Improve your sample preparation method to remove more of the interfering matrix components. For instance, you could optimize the wash and elution steps of your SPE protocol.[1]
-
Solution 2: Optimize Chromatography. Adjust the chromatographic gradient to separate BBEHP and BBEHP-d8 from the regions of the chromatogram that exhibit the most significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Solution 3: Dilute the Sample. If sensitivity allows, diluting the sample can reduce the concentration of matrix interferences.[1][5]
-
Issue 3: The BBEHP and BBEHP-d8 peaks are not perfectly co-eluting.
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution: While minor shifts in retention time between the analyte and its SIL internal standard are often acceptable, a significant separation can lead to differential matrix effects. Optimize your chromatographic conditions (e.g., gradient profile, flow rate, or column chemistry) to ensure the closest possible co-elution.[1]
-
-
Possible Cause: Column degradation.
-
Solution: A contaminated or degraded analytical column can affect the separation. Replace the column with a new one of the same type and consider implementing a routine column washing protocol to extend its lifetime.[1]
-
Data Presentation: Matrix Effects on Organophosphate Metabolites
While specific quantitative data for matrix effects on BBEHP across various biological matrices is not extensively published, the following table provides representative data for similar organophosphate metabolites to illustrate the potential extent of ion suppression or enhancement. The Matrix Effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100%. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
| Analyte (Organophosphate Metabolite) | Biological Matrix | Sample Preparation | Matrix Effect (%) | Reference (Illustrative) |
| Diethyl phosphate (DEP) | Urine | LLE | 95 - 105 | [6] |
| Dimethyl phosphate (DMP) | Urine | LLE | 92 - 108 | [6] |
| 3,5,6-trichloro-2-pyridinol (TCPy) | Urine | SPE | 75 - 90 | [7] |
| Generic Analyte | Plasma | Protein Precipitation | 40 - 60 | [4] |
| Generic Analyte | Plasma | Solid-Phase Extraction | 85 - 110 | [4] |
Note: This data is for illustrative purposes. It is crucial to experimentally determine the matrix effect for BBEHP in your specific biological matrix and with your analytical method.
Experimental Protocols
Protocol 1: Quantification of BBEHP in Human Urine using LC-MS/MS
This protocol is a representative method for the analysis of BBEHP in urine.[1]
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add 50 µL of BBEHP-d8 internal standard solution (concentration should be optimized based on expected analyte levels).
-
Vortex the sample for 30 seconds.
-
Condition a weak anion exchange (WAX) SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of a methanol/water solution (e.g., 20:80 v/v).
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or Negative (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor at least two transitions for both BBEHP and BBEHP-d8.
-
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of BBEHP/BBEHP-d8 against the concentration of BBEHP.
-
Determine the concentration of BBEHP in the samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: General Approach for BBEHP Quantification in Plasma/Serum
-
Sample Preparation
-
Protein Precipitation (PPT): A simple and fast method, but may result in significant matrix effects. To 100 µL of plasma, add 300 µL of cold acetonitrile containing the BBEHP-d8 internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or evaporated and reconstituted.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. To 1 mL of plasma containing BBEHP-d8, add 5 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge. The organic layer is transferred, evaporated, and reconstituted.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. A similar protocol to the urine analysis can be adapted, potentially with a stronger wash step to remove more phospholipids.
-
-
LC-MS/MS Analysis and Data Analysis: Follow the same principles as outlined in Protocol 1, with optimization of the chromatographic and mass spectrometric conditions for the plasma matrix.
Visualizations
Caption: General experimental workflow for BBEHP quantification.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Detection of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate (BBOEHEP)
Welcome to the technical support center for the analysis of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate (BBOEHEP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the detection and quantification of BBOEHEP.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BBOEHEP) and why is its detection important?
A1: this compound (BBOEHEP) is a major metabolite of the organophosphate flame retardant and plasticizer, Tris(2-butoxyethyl) phosphate (TBEP).[1] TBEP is widely used in various consumer and industrial products, leading to ubiquitous human exposure. Monitoring BBOEHEP in biological matrices such as urine is a critical tool for assessing exposure to TBEP and understanding its potential health effects.[2] Studies have shown that urinary BBOEHEP concentrations can be significantly higher than other TBEP metabolites, making it a sensitive biomarker of exposure.[3]
Q2: What are the primary analytical techniques for detecting BBOEHEP?
A2: The most common and effective techniques for the quantification of BBOEHEP and other organophosphate ester metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, selectivity, and suitability for analyzing polar and thermally labile compounds like BBOEHEP.
Q3: Why is an internal standard, such as a deuterated form of a related compound, recommended for BBOEHEP analysis?
A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as Bis(2-butoxyethyl) Phosphate-d8 (BBEP-d8), is considered the gold standard in quantitative mass spectrometry.[4] A SIL-IS is chemically and physically almost identical to the analyte of interest. This allows it to co-elute and experience similar matrix effects, which are common challenges in the analysis of complex biological samples like urine and plasma. By compensating for variations during sample preparation and analysis, the SIL-IS ensures more accurate and precise results.[4]
Q4: What are the key steps in sample preparation for BBOEHEP analysis in urine?
A4: A common sample preparation workflow for urine analysis involves:
-
Enzymatic Deconjugation: To measure total BBOEHEP (both free and conjugated forms), an enzymatic hydrolysis step using β-glucuronidase/sulfatase is often employed.
-
Internal Standard Spiking: A known amount of a suitable internal standard is added to the sample.
-
Solid-Phase Extraction (SPE): This is a widely used technique to clean up the sample and concentrate the analyte. Weak anion exchange (WAX) or polymeric reversed-phase cartridges are often effective.[2][5]
-
Elution and Reconstitution: The analyte is eluted from the SPE cartridge, the eluate is evaporated to dryness, and the residue is reconstituted in a solvent compatible with the LC-MS/MS mobile phase.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of BBOEHEP.
Issue 1: Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method. Ensure the pH of the sample is appropriate for the chosen extraction method. For SPE, check the conditioning, loading, washing, and elution steps. For LLE, experiment with different solvent polarities and pH adjustments. |
| Analyte Degradation | BBOEHEP may be sensitive to temperature and pH. Ensure sample storage at low temperatures (e.g., -20°C or -80°C) and that sample processing conditions are mild. Avoid repeated freeze-thaw cycles. |
| Poor Ionization in MS Source | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and temperature. Ensure the mobile phase composition is conducive to good ionization (e.g., contains additives like formic acid or ammonium formate). |
| Incorrect MS/MS Transitions | Verify the precursor and product ion m/z values for BBOEHEP and the internal standard. Optimize collision energy for each transition to maximize signal intensity. |
Issue 2: High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure all sample preparation steps are performed consistently for all samples, standards, and quality controls. Use calibrated pipettes and maintain consistent timing for extraction and evaporation steps. |
| Sample Inhomogeneity | For solid or viscous samples, ensure thorough homogenization before taking an aliquot for analysis. |
| Matrix Effects | Significant ion suppression or enhancement can lead to high variability. Implement strategies to mitigate matrix effects as described in the next section. |
| Instrument Instability | Check the stability of the LC-MS/MS system by injecting a standard solution multiple times to assess the reproducibility of the peak area and retention time. |
Issue 3: Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Steps |
| Co-eluting Endogenous Compounds | Optimize Chromatographic Separation: Modify the LC gradient to better separate BBOEHEP from interfering matrix components. A shallower gradient can improve resolution. Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.[6] |
| Insufficient Sample Cleanup | Improve Sample Preparation: Use a more rigorous sample cleanup method. Solid-phase extraction (SPE) is generally more effective at removing matrix interferences than simple protein precipitation or "dilute-and-shoot" methods.[6] Optimize the wash steps in your SPE protocol to remove as many interfering compounds as possible without losing the analyte. |
| Phospholipids in Plasma Samples | For plasma samples, phospholipids are a major source of ion suppression. Use a phospholipid removal plate or a specific SPE protocol designed to remove them. |
| Use of an Appropriate Internal Standard | A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects. |
Quantitative Data: Detection Limits
The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for BBOEHEP and related compounds from validated analytical methods.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound (BBOEHEP) | LC-MS/MS | Human Urine | 0.02 µg/L | 0.05 µg/L | Note 1 |
| Bis(2-butoxyethyl) phosphate (BBEP) | LC-MS/MS | Human Urine | - | 0.15 ng/mL | [2] |
| Tris(2-butoxyethyl) phosphate (TBEP) | GC-MS | House Dust | - | 0.001 µg/g | [7] |
| Tris(2-butoxyethyl) phosphate (TBEP) | LC-MS/MS | Water | - | 0.05 µg/L | [7] |
Note 1: These are typical achievable limits for BBOEHEP based on methods for similar organophosphate metabolites; specific values may vary depending on the exact methodology and instrumentation.
Experimental Protocols
Protocol: Quantification of BBOEHEP in Human Urine by LC-MS/MS
This protocol provides a general procedure for the analysis of BBOEHEP in human urine. It should be optimized and validated for your specific instrumentation and laboratory conditions.
1. Materials and Reagents
-
BBOEHEP analytical standard
-
Bis(2-butoxyethyl) Phosphate-d8 (BBEP-d8) internal standard
-
β-glucuronidase/sulfatase enzyme solution
-
Ammonium acetate buffer (pH 5)
-
Methanol, Acetonitrile, and Water (LC-MS grade)
-
Formic acid and Ammonium hydroxide
-
Solid-Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange - WAX)
2. Sample Preparation
-
Thaw urine samples to room temperature.
-
To 1 mL of urine in a polypropylene tube, add 50 µL of the BBEP-d8 internal standard working solution.
-
Add 500 µL of ammonium acetate buffer (pH 5) and 20 µL of β-glucuronidase/sulfatase solution.
-
Vortex briefly and incubate at 37°C for 4 hours for enzymatic deconjugation.
-
Condition the WAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the incubated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 50% methanol in water.
-
Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
-
LC System: UHPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for BBOEHEP and the internal standard.
-
4. Quantification
-
Generate a calibration curve by analyzing standards of known BBOEHEP concentrations containing a fixed amount of the internal standard.
-
Plot the ratio of the BBOEHEP peak area to the internal standard peak area against the BBOEHEP concentration.
-
Determine the concentration of BBOEHEP in the samples by interpolating their peak area ratios on the calibration curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: BBOEHEP Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions for the analysis of the hypothetical small molecule BBOEHEP using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal sample preparation technique for BBOEHEP analysis in plasma?
A1: For high-protein matrices like plasma, protein precipitation (PPT) is a fast and effective method.[1] A common approach involves adding a threefold volume of a cold organic solvent, such as acetonitrile or methanol, to the plasma sample. After vortexing and centrifugation, the clear supernatant can be injected for LC-MS/MS analysis. For cleaner samples and potentially better sensitivity, more advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be developed based on the physicochemical properties of BBOEHEP.[2][3]
Q2: What are the recommended starting LC conditions for BBOEHEP analysis?
A2: A good starting point for a small molecule like BBOEHEP is a reversed-phase C18 column with a gradient elution.[4] A typical mobile phase combination would be water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[4] The formic acid helps to protonate the analyte, which is often beneficial for positive mode electrospray ionization (ESI).[5]
Q3: How do I select the right ionization mode (ESI, APCI) for BBOEHEP?
A3: The choice of ionization source depends on the polarity and thermal stability of BBOEHEP. Electrospray ionization (ESI) is generally suitable for polar to moderately polar compounds, while atmospheric pressure chemical ionization (APCI) is better for less polar and more volatile analytes.[6] It is recommended to perform initial infusion experiments with a BBOEHEP standard in both positive and negative ESI and APCI modes to determine which yields the highest signal intensity.
Q4: What are the most common sources of contamination in LC-MS/MS analysis?
A4: Contamination can arise from various sources, including solvents, reagents, sample collection tubes, and the laboratory environment.[2][7] Using LC-MS grade solvents and reagents is crucial.[2] Contaminants from plastics, such as plasticizers, are also common. It's important to run blank samples (solvent and matrix) to identify and monitor potential background interferences.[2]
Experimental Workflow for BBOEHEP Analysis
The general workflow for analyzing BBOEHEP by LC-MS/MS involves several key stages, from sample receipt to final data reporting.
Detailed Experimental Protocol
This protocol provides a general methodology for the quantitative analysis of BBOEHEP in human plasma.
1. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for injection.
2. LC-MS/MS Method Parameters
The following tables summarize the starting parameters for the LC and MS systems. These may require further optimization.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusion of BBOEHEP standard |
Troubleshooting Guide
Problem: No or Very Low BBOEHEP Signal
Q: I'm injecting my sample, but I don't see a peak for BBOEHEP. What should I do?
A: A complete loss of signal can be frustrating, but it can be systematically diagnosed.[8] First, determine if the issue lies with the sample preparation, the LC system, or the MS system.
Troubleshooting Steps:
-
Verify the Mass Spectrometer: Directly infuse a freshly prepared BBOEHEP standard solution into the mass spectrometer. If a stable signal is observed, the MS is likely functioning correctly. If not, check the MS tuning, calibration, and ensure the ion source is clean.[8]
-
Check the LC System:
-
Flow Path: Ensure there is solvent flow and the pressure is stable. Air bubbles in the pump or leaks in the system can cause flow to stop.[9]
-
Connections: Verify that all tubing and fittings are secure and that the LC is properly connected to the MS.[9]
-
Divert Valve: If a divert valve is used, ensure it is switched to the MS at the expected retention time of BBOEHEP.[10]
-
-
Evaluate Sample Preparation:
-
Analyte Degradation: BBOEHEP might be unstable in the sample matrix or during the extraction process. Prepare a fresh standard in a clean solvent and inject it. If a peak appears, the issue may be with the plasma samples or the extraction procedure.
-
Extraction Efficiency: The chosen sample preparation method may not be effectively recovering BBOEHEP. Consider testing a different extraction technique.
-
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My BBOEHEP peak is tailing severely. What could be the cause?
A: Poor peak shape can compromise integration and affect the accuracy of quantification. Tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.[11][12]
Potential Causes and Solutions:
-
Column Contamination or Degradation: The column may be contaminated or have lost performance.[11]
-
Solution: First, try flushing the column with a strong solvent. If this doesn't resolve the issue, replacing the guard column (if used) or the analytical column may be necessary.[11]
-
-
Secondary Interactions: Acidic silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.
-
Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base to the mobile phase or using a column with a different stationary phase chemistry can help mitigate these interactions.
-
-
Sample Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[11]
-
Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial mobile phase conditions.[11]
-
-
Column Overload: Injecting too much analyte mass can lead to peak fronting or tailing.[12][13]
-
Solution: Dilute the sample and reinject to see if the peak shape improves.[12]
-
Problem: High Background Noise or Poor Signal-to-Noise (S/N)
Q: The baseline in my chromatogram is very noisy, making it difficult to detect BBOEHEP at low concentrations. How can I reduce the noise?
A: High background noise can originate from contaminated solvents, a dirty ion source, or electronic noise.[7][14]
Potential Causes and Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase can create a high background signal.[15][16]
-
Dirty Ion Source: Over time, the ion source can become contaminated with non-volatile components from samples, leading to increased noise and reduced sensitivity.[7]
-
Solution: Regularly clean the ion source components, such as the capillary and cone, according to the manufacturer's instructions.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of BBOEHEP, reducing its signal.[17]
-
Solution: Improve chromatographic separation to move BBOEHEP away from interfering matrix components. Alternatively, a more selective sample preparation method, such as SPE, can be used to remove these interferences.[17]
-
-
Improper Nebulization: An unstable or incorrect spray in the ESI source can lead to a noisy signal.[14]
-
Solution: Visually inspect the spray plume. Ensure the nebulizer gas flow and source temperatures are optimized for the current mobile phase composition and flow rate.[14]
-
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. tecan.com [tecan.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. zefsci.com [zefsci.com]
- 8. biotage.com [biotage.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. support.waters.com [support.waters.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of LC Gradient for Phthalate and High-Energy Phosphate Separation
Disclaimer: The term "BBOEHEP" did not yield specific results in our database. This guide focuses on the optimization of Liquid Chromatography (LC) gradients for the separation of compounds with similar characteristics, such as Bis(2-butoxyethyl) phthalate and other polar, high-energy molecules, based on established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for developing a gradient method for a new polar analyte?
A good starting point is to run a "scouting gradient." This typically involves a broad gradient, such as 5-100% of the strong solvent (e.g., acetonitrile or methanol) over a 20-30 minute run time.[1][2] This initial run helps to determine the approximate elution time of the analytes and provides a basis for further optimization. For polar compounds, a mobile phase with a buffer, like ammonium formate, can be advantageous, especially for mass spectrometry detection.[1]
Q2: My peaks are broad and not well-defined. What could be the cause?
Broad peaks can stem from several issues. If it's a late-eluting peak from a previous injection, extending the run time might resolve it.[3] For polar analytes, using a sample solvent that is weaker than or matches the initial mobile phase is crucial to avoid poor peak shape.[3] Other potential causes include column degradation, a clogged frit, or issues with the injector or detector.[3][4][5]
Q3: I'm observing significant retention time drift between injections. How can I improve reproducibility?
Retention time variability is often linked to the mobile phase composition, temperature fluctuations, or inadequate column equilibration.[3][4][5] Ensure your mobile phases are freshly prepared and accurately mixed. Using a temperature-controlled column oven will help maintain consistent retention times.[3][5] It's also critical to allow sufficient time for the column to re-equilibrate to the initial gradient conditions between runs.[2][5]
Q4: How do I improve the separation of co-eluting (overlapping) peaks?
To improve the resolution of co-eluting peaks, you can try several strategies:
-
Adjust the gradient slope: A shallower gradient (slower increase in the strong solvent) can often improve the separation of closely eluting compounds.[2][6]
-
Change the mobile phase pH: For ionizable compounds, adjusting the pH of the mobile phase can alter their retention and improve selectivity.[1][7]
-
Try a different column chemistry: If modifying the mobile phase isn't sufficient, switching to a column with a different stationary phase (e.g., C8, Phenyl, or a HILIC column for very polar compounds) can provide the necessary selectivity.[7]
-
Use ion-pairing reagents: For ionic or highly polar compounds, adding an ion-pairing reagent to the mobile phase can improve retention and resolution.[7]
Q5: What are the best practices for mobile phase preparation and storage?
Always use high-purity, HPLC-grade solvents and reagents.[3] Aqueous mobile phases, especially those containing buffers, should be freshly prepared and are typically not recommended for storage for more than a few days to prevent microbial growth.[3][8] It's also good practice to degas the mobile phase before use to prevent air bubbles in the system, which can cause pressure fluctuations and baseline noise.[5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during LC gradient optimization.
Issue 1: Abnormal System Pressure (Too High or Too Low)
| Symptom | Possible Cause | Suggested Solution |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing) | Systematically isolate components to identify the blockage. Start by removing the column and checking the pressure. If the pressure drops, the column is likely clogged. Try back-flushing the column with a strong solvent. If this fails, the column or frit may need replacement.[5] |
| Mobile phase viscosity is too high | Check the viscosity of your mobile phase. Consider using a solvent with lower viscosity or increasing the column temperature to reduce viscosity. | |
| Flow rate is too high | Verify that the flow rate is set correctly in your method. | |
| Low Backpressure | Leak in the system | Inspect all fittings and connections for signs of leaks. Tighten or replace any leaking fittings.[5] |
| Air bubbles in the pump | Purge the pump to remove any trapped air bubbles. Ensure your mobile phases are properly degassed.[5] | |
| Incorrect mobile phase composition | Verify that the correct mobile phases are being drawn and mixed by the pump. |
Issue 2: Poor Peak Shape
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Active sites on the column interacting with the analyte | Add a competing base to the mobile phase (e.g., triethylamine) or switch to a column with better end-capping. Adjusting the mobile phase pH might also help. |
| Column overload | Reduce the sample concentration or injection volume. | |
| Mismatched sample solvent and mobile phase | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[3] | |
| Peak Fronting | Column overload | Reduce the sample concentration or injection volume. |
| Poorly packed column bed | Replace the column. | |
| Split Peaks | Clogged column inlet frit | Back-flush the column. If the problem persists, replace the frit or the column. |
| Injector issue | Inspect the injector needle and seat for blockage or damage. |
Issue 3: Poor Resolution
| Symptom | Possible Cause | Suggested Solution |
| Co-eluting peaks | Inadequate separation conditions | Optimize the gradient by making it shallower.[2][6] Adjust the mobile phase pH or try a different organic solvent (e.g., methanol instead of acetonitrile). Consider a different column chemistry.[1][7] |
| Loss of column efficiency | Perform a column performance test. If the efficiency is low, the column may be old or contaminated and may need to be replaced. |
Experimental Protocols
Example Protocol: LC-MS/MS Analysis of Bis(2-butoxyethyl) phthalate
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
For liquid samples, a simple dilution with the initial mobile phase may be sufficient.
-
For solid samples, an extraction with a suitable organic solvent (e.g., methanol or acetonitrile) may be necessary.[9]
-
It is recommended to filter all samples through a 0.22 µm syringe filter before injection to protect the column.[3]
-
-
LC System and Column:
-
Mobile Phase:
-
Gradient Program:
-
A fast gradient can be employed for phthalate analysis.[9] The following is an example:
-
| Time (min) | % Mobile Phase B (Methanol) |
| 0.0 | 50 |
| 1.0 | 95 |
| 8.0 | 95 |
| 8.1 | 50 |
| 10.0 | 50 |
-
Flow Rate: 0.5 mL/min.[9]
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: Mass Spectrometer (e.g., SCIEX QTRAP 5500) with an Electrospray Ionization (ESI) source, operated in Multiple Reaction Monitoring (MRM) mode.[9]
Quantitative Data Summary
The following table summarizes typical starting parameters for LC gradient optimization.
| Parameter | Typical Starting Value/Range | Rationale/Considerations |
| Column Chemistry | C18, C8, Phenyl | C18 is a good general-purpose starting point. For more polar compounds, consider embedded polar group columns or HILIC.[7][10] |
| Column Dimensions | 50-150 mm length, 2.1-4.6 mm ID | Shorter columns provide faster analysis times, while longer columns offer higher resolution.[1] |
| Particle Size | 1.8-5 µm | Smaller particles provide higher efficiency but also generate higher backpressure.[6] |
| Mobile Phase A | Water, buffered (e.g., with ammonium formate or acetate) | Buffers are used to control pH and improve peak shape for ionizable compounds.[1] |
| Mobile Phase B | Acetonitrile, Methanol | Acetonitrile generally has a lower viscosity and provides different selectivity compared to methanol. |
| Initial %B | 5-10% | A low starting percentage of the strong solvent ensures good retention of early eluting peaks.[6] |
| Final %B | 95-100% | A high final percentage ensures that all components are eluted from the column. |
| Gradient Time | 10-30 minutes | A longer gradient time generally leads to better resolution.[6] |
| Flow Rate | 0.2-1.0 mL/min (for 2.1-4.6 mm ID columns) | The flow rate can be adjusted to optimize analysis time and resolution.[1] |
| Temperature | 30-50 °C | Higher temperatures can reduce viscosity, improve peak shape, and alter selectivity.[1][6] |
Visualizations
Caption: A typical experimental workflow for LC analysis.
Caption: A troubleshooting decision tree for common LC issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mastelf.com [mastelf.com]
- 3. halocolumns.com [halocolumns.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.at [shimadzu.at]
- 9. sciex.com [sciex.com]
- 10. hplc.eu [hplc.eu]
calibration curve issues in Bis(2-butoxyethyl) 2-hydroxyethyl phosphate analysis
Welcome to the technical support center for the analysis of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate (BBEHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during experimental analysis, with a specific focus on calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound (BBEHP) is a metabolite of the organophosphate flame retardant Tris(2-butoxyethyl) phosphate (TBEP).[1][2] TBEP is widely used in various consumer products, leading to potential human exposure.[3] Accurate and precise quantification of its metabolites, such as BBEHP, is crucial for toxicological studies, human exposure assessment, and understanding the metabolism and potential health risks associated with TBEP.[3][4]
Q2: What are the common analytical techniques used for the quantification of BBEHP?
The most common and robust analytical techniques for quantifying organophosphate esters and their metabolites, including BBEHP, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] LC-MS/MS is often preferred for its high sensitivity, selectivity, and suitability for analyzing polar and thermally labile compounds.[5][6]
Q3: Why is a stable isotope-labeled internal standard, like the deuterated form of BBEHP, recommended for quantitative analysis?
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of BBEHP, is considered the gold standard in quantitative mass spectrometry.[1][7] A SIL-IS is chemically and physically almost identical to the analyte of interest. This allows it to co-elute and experience similar matrix effects, effectively compensating for variations during sample preparation and analysis, which leads to more accurate and precise results.[1][7]
Troubleshooting Guide: Calibration Curve Issues
Q4: My calibration curve for BBEHP is non-linear. What are the potential causes and how can I troubleshoot this?
Non-linear calibration curves are a common issue in the analysis of BBEHP and other organophosphate esters.[1] The table below outlines potential causes and recommended solutions.
| Potential Cause | Description | Recommended Actions |
| Detector Saturation | At high concentrations, the detector response may no longer be proportional to the analyte concentration, causing the curve to plateau. | - Extend the calibration curve with lower concentration standards.- Dilute samples that fall in the high concentration range.- Adjust detector settings if possible. |
| Matrix Effects | Components in the sample matrix can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement, which can affect linearity.[1][8] | - Optimize the sample cleanup procedure (e.g., using Solid-Phase Extraction).- Dilute the sample to reduce the concentration of interfering matrix components.- Use a matrix-matched calibration curve. |
| Inaccurate Standard Preparation | Errors in the preparation of stock solutions or serial dilutions of calibration standards are a frequent source of non-linearity.[1] | - Carefully re-prepare all standard solutions using calibrated pipettes and high-purity solvents.- Use certified reference materials whenever possible.[1] |
| Analyte Degradation | BBEHP may be sensitive to factors like pH and temperature, leading to degradation in standards and samples.[8] | - Ensure sample processing conditions are mild.- Store samples and standards at low temperatures to prevent degradation.[8] |
| Isotopic Contribution | The natural isotopic abundance of BBEHP can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations, causing the curve to flatten.[1] | - Check the isotopic purity of the internal standard.- If significant, correct for the isotopic contribution in the data processing. |
Q5: What is an acceptable linearity (R²) for a BBEHP calibration curve?
For bioanalytical methods, a coefficient of determination (R²) value greater than 0.99 is generally considered acceptable and indicates a high degree of linearity.[1] However, it is crucial to also visually inspect the calibration curve and the residual plot to ensure there is no systematic deviation.[1]
Q6: I'm observing poor reproducibility in the analyte/internal standard area ratio. What should I investigate?
Poor reproducibility often points to issues with inconsistent sample preparation or differential matrix effects.[1]
-
Standardize Procedures: Ensure consistent pipetting, extraction times, and cleanup steps for all samples and standards.[8]
-
Ensure Sample Homogenization: For solid samples, proper homogenization is critical to ensure the analyzed portion is representative.[8]
-
Optimize Chromatography: Chromatographic separation of the analyte and internal standard can sometimes lead to them experiencing different matrix effects.[1] Minor adjustments to the mobile phase composition or gradient can help them elute closer together.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of BBEHP and its deuterated internal standard (e.g., BBEHP-d8) in a high-purity solvent like methanol.[7]
-
Working Standard Solutions: Serially dilute the BBEHP stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to prepare calibration standards at a minimum of five concentration levels.[7][9] The concentration range should bracket the expected concentrations in the samples.
-
Internal Standard Spiking Solution: Dilute the deuterated BBEHP stock solution with methanol to a final concentration that provides a stable and appropriate detector response (e.g., 10 ng/mL).[7]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.
Protocol 2: Sample Preparation (Human Plasma)
-
Sample Aliquoting: To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a fixed volume (e.g., 20 µL) of the internal standard spiking solution.[7]
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.[7]
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.[7]
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitution: Reconstitute the residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 v/v methanol:water).[7]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[7]
Data Presentation
Table 1: Representative Calibration Curve Performance Data
| Parameter | Acceptance Criteria | Typical Performance |
| Calibration Range | Should cover the expected sample concentration range | 0.1 - 100 ng/mL |
| Linearity (R²) | > 0.99 | ≥ 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: A typical workflow for the analysis of BBEHP.
References
- 1. benchchem.com [benchchem.com]
- 2. Bis(2-butoxyethyl) hydroxyethyl phosphate | 1477494-86-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
Technical Support Center: BBOEHEP Analysis by ESI-MS
Welcome to the technical support center for the analysis of BBOEHEP using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression and enhancement during their experiments.
Understanding Ion Suppression and Enhancement
In ESI-MS, ion suppression or enhancement occurs when the ionization efficiency of the target analyte (BBOEHEP) is altered by the presence of co-eluting components from the sample matrix.[1][2][3][4][5] This phenomenon can lead to inaccurate and unreliable quantitative results.[1][6]
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, leading to a decreased analyte signal.[3][7]
Ion Enhancement: A less frequent effect where matrix components increase the ionization efficiency of the analyte, resulting in an artificially high signal.[6][8]
The following sections provide detailed guidance on how to identify, troubleshoot, and mitigate these matrix effects.
Troubleshooting Guides
Issue 1: Poor Sensitivity or No Signal for BBOEHEP
Possible Cause: Significant ion suppression.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be highly effective.[3]
-
Optimize Chromatography: Modify your LC method to separate BBOEHEP from the interfering components. This can involve changing the column, mobile phase composition, or gradient profile.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for BBOEHEP will co-elute and experience similar ion suppression, allowing for more accurate quantification.[9]
-
Dilute the Sample: If possible, diluting the sample can reduce the concentration of interfering matrix components.
Issue 2: Inconsistent and Irreproducible BBOEHEP Quantification
Possible Cause: Variable ion suppression or enhancement between samples.
Troubleshooting Steps:
-
Evaluate Sample-to-Sample Variability: Analyze multiple matrix blanks to assess the consistency of the baseline and identify potential interferences.
-
Standardize Sample Collection and Handling: Ensure that all samples are collected, processed, and stored under identical conditions to minimize variations in the matrix composition.
-
Implement Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is representative of the study samples to compensate for consistent matrix effects.[1]
-
Thoroughly Validate the Method: A comprehensive method validation, including the assessment of matrix effects in at least six different lots of the biological matrix, is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of ion suppression for small molecules like BBOEHEP in biological matrices?
A1: Common sources of ion suppression in biological matrices such as plasma, urine, and tissue homogenates include:
-
Phospholipids: Abundant in plasma and cell membranes, they are notorious for causing significant ion suppression in ESI.[9]
-
Salts and Buffers: High concentrations of non-volatile salts (e.g., phosphates) can severely reduce ionization efficiency.[7]
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute and compete for ionization.[9]
-
Formulation Excipients: In drug product analysis, excipients can interfere with the analysis.
Q2: How can I quantitatively assess the magnitude of ion suppression or enhancement for BBOEHEP?
A2: The matrix effect can be quantitatively assessed using the following formula:
Matrix Effect (%) = (Peak Area in the Presence of Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A value of 100% means no matrix effect.
Q3: What type of internal standard is best for compensating for BBOEHEP matrix effects?
A3: A stable isotope-labeled (SIL) internal standard of BBOEHEP (e.g., BBOEHEP-d4) is the gold standard.[9] It has the same physicochemical properties as BBOEHEP and will co-elute, experiencing the same degree of ion suppression or enhancement. This co-elution ensures the most accurate correction for signal variability.[9]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Methodology:
-
Prepare a standard solution of BBOEHEP at a concentration that gives a stable and mid-range signal.
-
Set up an infusion pump to deliver the BBOEHEP solution at a constant flow rate (e.g., 10 µL/min) into the MS source via a T-fitting placed after the analytical column.
-
Inject a blank matrix sample (e.g., extracted plasma without BBOEHEP) onto the LC system.
-
Acquire data in MRM mode for BBOEHEP.
-
Monitor the BBOEHEP signal intensity over the chromatographic run. Any dips in the signal indicate regions of ion suppression, while peaks indicate ion enhancement.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data related to matrix effects for BBOEHEP. In a real-world scenario, this table would be populated with experimental data.
| Biological Matrix | BBOEHEP Concentration (ng/mL) | Peak Area (Neat Solution) | Peak Area (in Matrix) | Matrix Effect (%) |
| Human Plasma (Lot A) | 10 | 150,000 | 90,000 | 60.0 (Suppression) |
| Human Plasma (Lot B) | 10 | 150,000 | 85,000 | 56.7 (Suppression) |
| Rat Urine | 50 | 780,000 | 820,000 | 105.1 (Enhancement) |
| Mouse Liver Homogenate | 25 | 400,000 | 250,000 | 62.5 (Suppression) |
Visualizations
The following diagrams illustrate key workflows and concepts related to troubleshooting ion suppression in ESI-MS.
Caption: Troubleshooting workflow for ion suppression.
Caption: Workflow for assessing matrix effects.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Bis(2-butoxyethyl) 2-hydroxyethyl phosphate Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate.
Troubleshooting Contamination
Contamination in the analysis of this compound often originates from its parent compound, Tris(2-butoxyethyl) phosphate (TBEP), a common plasticizer and flame retardant. TBEP can leach from various laboratory materials and degrade to form the analyte of interest, leading to inaccurate results.
Q1: I am observing a significant peak for this compound in my blank samples. What is the likely source?
A significant peak in blank samples is a strong indicator of contamination. The most probable source is the presence of Tris(2-butoxyethyl) phosphate (TBEP) in your laboratory environment or consumables.[1] TBEP is widely used as a plasticizer and flame retardant and can leach from common laboratory plastics, cleaning agents, and even settle from dust.[1] This contaminant can then degrade to this compound, causing interference in your analysis.
Q2: What are the most common laboratory materials that can leach TBEP?
Several common laboratory items can be sources of TBEP contamination. These include:
-
Plastics: Many laboratory consumables are made from plastics like polyvinyl chloride (PVC) and polypropylene (PP), which can contain TBEP as a plasticizer. Be cautious of the following:
-
Pipette tips
-
Centrifuge tubes
-
Vials and caps
-
Syringe filters (both the membrane and housing)
-
Plastic tubing used in automated liquid handlers and chromatography systems.[1]
-
-
Cleaning Agents and Floor Polish: Some commercial cleaning solutions and floor polishes contain TBEP.[1] Residues from these products can become airborne or be transferred to surfaces, leading to sample contamination.
-
Laboratory Dust: Dust particles can accumulate TBEP from various sources within the lab and the wider environment, settling on benchtops, equipment, and into open sample containers.[1]
Q3: How can I systematically identify the source of contamination in my workflow?
A systematic approach involving the analysis of a series of blanks is the most effective way to pinpoint the source of contamination. This process helps to isolate different components of your analytical workflow.
Here is a suggested workflow:
-
Instrument and Solvent Blank: Inject a high-purity solvent (the same one used to prepare your samples and standards) directly into the analytical instrument (e.g., LC-MS/MS). This will help determine if the contamination is coming from the solvent itself or the instrument.
-
Consumable Blanks: If the instrument and solvent are clean, proceed to test each consumable individually. For example, rinse a new pipette tip, centrifuge tube, or filter with clean solvent, and then analyze the solvent. This will help identify which specific plasticware is leaching TBEP.
-
Procedural Blank: Perform the entire sample preparation procedure without the sample matrix. This includes all steps, from solvent addition to extraction and concentration. This blank will help identify any contamination introduced during the entire workflow.
Frequently Asked Questions (FAQs)
Q4: Can I use any brand of plastic consumables for my analysis?
It is highly recommended to test different brands of plastic consumables for leaching of TBEP before routine use. Some manufacturers produce "plasticizer-free" or "low-bleed" products that may be more suitable for sensitive organophosphate analysis.
Q5: How should I clean my glassware to minimize phosphate contamination?
For glassware, it is crucial to avoid detergents that may contain phosphates. A thorough acid wash is recommended. A common procedure involves washing with a 1:1 solution of hydrochloric acid (HCl) followed by copious rinsing with high-purity water.[2][3] It is also good practice to dedicate a set of glassware solely for phosphate analysis to prevent cross-contamination.
Q6: Are there any alternatives to plastic consumables for critical samples?
Whenever possible, using glassware (e.g., glass syringes, volumetric flasks) can significantly reduce the risk of contamination from plasticizers. For applications where plastics are unavoidable, such as pipette tips, pre-rinsing the tips with solvent before use can help remove some surface contaminants.
Quantitative Data on Contamination Sources
Obtaining precise quantitative data on the background levels of this compound or TBEP from various contamination sources is highly dependent on the specific laboratory environment and the materials used. Therefore, it is recommended that each laboratory performs its own assessment. The following table provides a template for summarizing your findings from the experimental protocols outlined below.
| Contamination Source | Analyte | Concentration (ng/mL or other appropriate unit) | Notes |
| Instrument Blank | This compound | ||
| Tris(2-butoxyethyl) phosphate (TBEP) | |||
| Solvent Blank (e.g., Acetonitrile) | This compound | ||
| Tris(2-butoxyethyl) phosphate (TBEP) | |||
| Pipette Tip Leachate | This compound | Brand X, 1000 µL | |
| Tris(2-butoxyethyl) phosphate (TBEP) | Brand X, 1000 µL | ||
| Centrifuge Tube Leachate | This compound | Brand Y, 15 mL PP tube | |
| Tris(2-butoxyethyl) phosphate (TBEP) | Brand Y, 15 mL PP tube | ||
| Syringe Filter Leachate | This compound | Brand Z, 0.22 µm PTFE | |
| Tris(2-butoxyethyl) phosphate (TBEP) | Brand Z, 0.22 µm PTFE | ||
| Procedural Blank | This compound | ||
| Tris(2-butoxyethyl) phosphate (TBEP) |
Experimental Protocols
The following protocols are adapted from standard methods for organophosphate analysis and are designed to help you systematically test for and identify sources of contamination in your laboratory.
Protocol 1: Screening of Laboratory Consumables for TBEP Leaching
Objective: To determine if plastic consumables (pipette tips, centrifuge tubes, vials, etc.) are a source of TBEP contamination.
Materials:
-
High-purity solvent (e.g., LC-MS grade acetonitrile or methanol)
-
The plastic consumables to be tested
-
Glass vials for analysis
-
Analytical instrument (e.g., LC-MS/MS)
Methodology:
-
Take a representative sample of the plastic consumable to be tested (e.g., one pipette tip, one centrifuge tube).
-
Rinse the interior surface of the consumable with a known volume of high-purity solvent (e.g., 1 mL for a pipette tip, 5 mL for a centrifuge tube). Ensure the solvent comes into contact with the entire inner surface.
-
Collect the solvent rinse into a clean glass vial.
-
For consumables like syringe filters, pass a known volume of clean solvent through the filter and collect the filtrate in a glass vial.
-
Analyze the solvent rinse/filtrate for the presence of TBEP and this compound using a validated analytical method (e.g., LC-MS/MS).
-
Analyze a solvent blank (solvent that has not been in contact with any plasticware) for comparison.
-
Quantify the amount of TBEP and its metabolite leached from the consumable.
Protocol 2: Analysis of Procedural Blanks
Objective: To assess the overall contamination introduced during the entire sample preparation workflow.
Methodology:
-
Perform your standard sample preparation procedure from start to finish, including all steps of solvent addition, mixing, extraction, and concentration.
-
Crucially, do not add any sample matrix to the initial tube. Start with only the initial volume of high-purity solvent that you would normally add to your sample.
-
The final extract from this "mock" sample preparation is your procedural blank.
-
Analyze the procedural blank for the presence of TBEP and this compound.
-
The results will indicate the cumulative contamination from all consumables, reagents, and handling steps in your procedure.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying the source of contamination.
Caption: A logical workflow for troubleshooting contamination sources.
References
Technical Support Center: Stability of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate
This technical support center provides guidance on the stability of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate in stored samples for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (BBOEHEP) is a metabolite of the organophosphate flame retardant Tris(2-butoxyethyl) phosphate (TBOEP).[1][2] Understanding its stability in stored samples is crucial for accurate quantification in toxicological studies, environmental monitoring, and human biomonitoring to assess exposure to the parent compound, TBOEP.[3][4] Analyte degradation can lead to underestimation of its concentration, resulting in inaccurate exposure and risk assessments.
Q2: What are the potential degradation pathways for this compound in stored samples?
Q3: What are the recommended storage conditions for samples containing this compound?
To ensure the stability of this compound in various sample matrices, the following storage conditions are recommended. As a general rule, it is best to store pesticides and related compounds between 40-90 °F (4-32 °C).[5] For long-term storage, colder temperatures are generally preferable.
| Sample Type | Short-Term Storage (≤ 7 days) | Long-Term Storage (> 7 days) | Container Type |
| Aqueous Samples (e.g., water, urine) | 4°C in the dark | -20°C or -80°C in the dark | Glass or polypropylene |
| Solvent Extracts (e.g., acetonitrile, methanol) | 4°C in the dark | -20°C or -80°C in the dark | Amber glass vials with PTFE-lined caps |
| Solid Samples (e.g., dust, sediment) | 4°C in the dark | -20°C or -80°C in the dark | Glass or polypropylene |
| Biological Tissues | -80°C | -80°C | Polypropylene cryovials |
Note: It is crucial to minimize freeze-thaw cycles as this can accelerate degradation. Aliquoting samples before freezing is highly recommended. Always store pesticides in their original containers when possible.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreasing analyte concentration over time in stored samples. | Analyte Degradation: Hydrolysis or enzymatic degradation. | 1. Verify Storage Conditions: Ensure samples are stored at the recommended temperature and protected from light. 2. Check pH of Aqueous Samples: If applicable, ensure the pH is neutral or slightly acidic, as basic conditions can accelerate hydrolysis. 3. Inhibit Biological Activity: For biological samples, ensure they were properly handled and stored to minimize enzymatic activity (e.g., flash-freezing, addition of preservatives if compatible with analysis). 4. Perform a Stability Study: If stability issues persist, conduct a formal stability study under your specific storage conditions (see Experimental Protocols). |
| High variability in replicate analyses of the same sample. | Inconsistent Sample Handling: Multiple freeze-thaw cycles. Matrix Effects: Interference from other components in the sample matrix. | 1. Aliquot Samples: Prepare and store samples in single-use aliquots to avoid repeated freezing and thawing. 2. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard, such as a deuterated analog, to compensate for matrix effects and variations in sample preparation.[3][7] |
| Appearance of unknown peaks in the chromatogram of stored samples. | Formation of Degradation Products. | 1. Analyze for Potential Degradants: Develop an analytical method to identify and quantify potential hydrolysis products. 2. Review Sample Collection and Preparation: Ensure that no contaminants were introduced during sample handling that could react with the analyte. |
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability of this compound in Human Urine
-
Sample Preparation:
-
Pool and homogenize a sufficient volume of drug-free human urine.
-
Fortify the urine pool with a known concentration of this compound (e.g., 10 ng/mL).
-
Divide the fortified urine into at least 15 aliquots in polypropylene tubes.
-
-
Experimental Groups:
-
Baseline (T0): Analyze three aliquots immediately after fortification without any freeze-thaw cycles.
-
Freeze-Thaw Cycle 1 (FT1): Freeze the remaining aliquots at -20°C for at least 24 hours. Thaw three aliquots to room temperature, and analyze.
-
Freeze-Thaw Cycle 2 (FT2): Refreeze the remaining aliquots at -20°C for at least 12 hours. Thaw three aliquots to room temperature, and analyze.
-
Freeze-Thaw Cycle 3 (FT3): Repeat the freeze-thaw process for a third cycle on the remaining aliquots and analyze.
-
-
Sample Analysis:
-
Extract this compound from the urine samples using a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.[7]
-
Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][8]
-
Use a stable isotope-labeled internal standard for quantification to ensure accuracy and precision.[7]
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each group.
-
Compare the mean concentrations of the freeze-thaw groups to the baseline group.
-
The analyte is considered stable if the mean concentration of the tested group is within ±15% of the baseline group.
-
Visualizations
References
- 1. Exposome-Explorer - 2-Hydroxyethyl bis(2-butoxyethyl) phosphate (BBOEHEP) (Compound) [exposome-explorer.iarc.fr]
- 2. Bis(2-butoxyethyl) hydroxyethyl phosphate | 1477494-86-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Storage of Pesticides [npic.orst.edu]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Minimizing Background Noise in Liquid Chromatography-Mass Spectrometry (LC-MS)
Welcome to the Technical Support Center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex challenge of background noise in their LC-MS data. While the initial query mentioned "BBOEHEP mass spectrometry," it's important to clarify that BBOEHEP (bis(2-butoxyethyl) hydroxyethyl phosphate) is a metabolite of the flame retardant TBOEP, typically analyzed using techniques like LC-MS, rather than being a type of mass spectrometry itself[1][2][3].
This guide will focus on the principles and practices of reducing background noise in Electrospray Ionization (ESI) LC-MS, a cornerstone technique in pharmaceutical and metabolomic studies. By understanding the origins of noise and implementing systematic troubleshooting, you can significantly enhance your signal-to-noise ratio (S/N), improve detection limits, and generate higher quality, more reliable data[4][5].
Frequently Asked Questions (FAQs): Understanding the Nature of Noise
Q1: What are the primary types of background noise in LC-MS?
A1: Background noise in mass spectrometry can be broadly categorized into three types: chemical, electronic, and environmental[6][7].
-
Chemical Noise: This is the most significant contributor for most users and arises from ions that are not the analyte of interest but are detected by the mass spectrometer[8]. These can originate from a multitude of sources including solvent impurities, plasticizers leaching from consumables, detergents, and contamination within the LC-MS system itself[9][10].
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer. It's often observed as random fluctuations in the baseline signal[8][11].
-
Environmental Noise: This can include dust particles and volatile organic compounds from the laboratory environment that inadvertently enter the system[6].
Q2: I see the same interfering peaks in every run, even in blank injections. What are they?
A2: Consistent, recurring peaks in your blanks are classic signs of chemical contamination. The source is either persistent within your LC-MS system or is being continuously introduced. Common culprits include:
-
Polymers: Polyethylene glycol (PEG) and polypropylene glycol (PPG) are ubiquitous contaminants from sources like detergents, lubricants, and some plastics. They are easily recognizable by their characteristic repeating mass differences (e.g., 44 Da for PEG)[9][12][13].
-
Plasticizers: Phthalates are a major class of plasticizers that can leach from plastic labware, such as solvent bottle caps, tubing, and sample vials[6][10][14]. They often appear as specific, known m/z values (e.g., m/z 149, 279, 391)[14][15].
-
Solvent Adducts and Clusters: Even high-purity solvents can form clusters or adducts with common ions like sodium ([M+Na]+) or with each other, contributing to background noise, especially at lower m/z ranges[4][9].
Q3: How does background noise affect my data quality?
A3: High background noise directly impacts your ability to detect and accurately quantify low-abundance analytes. It degrades the signal-to-noise ratio (S/N), which is a critical measure of analytical sensitivity[4][5]. A high noise level can obscure true analyte peaks, leading to poor integration, reduced precision, and ultimately, a higher limit of detection (LOD) and limit of quantification (LOQ)[11][16].
Systematic Troubleshooting Guide for Background Noise
A logical and systematic approach is crucial for efficiently identifying and eliminating the source of background noise. The following workflow can guide your troubleshooting efforts.
Caption: A decision tree for troubleshooting high background noise in LC-MS.
Problem: My baseline is high and noisy across the entire run.
-
Possible Cause 1: Contaminated Solvents or Additives. Even LC-MS grade solvents can become contaminated over time or vary between batches[4][17]. The use of HPLC-grade instead of LC-MS grade solvents can introduce significant impurities[4].
-
Possible Cause 2: System Contamination. Contaminants can accumulate in the LC system, including the pump, injector, tubing, and especially the ion source of the mass spectrometer[18][21].
-
Solution: Perform a systematic cleaning of the LC and MS systems. This can range from flushing the LC with a strong solvent mixture to a full cleaning of the MS ion source components (capillary, skimmer) as per the manufacturer's instructions[6][20]. An overnight "steam clean" with high gas flow and temperature can also be effective[22].
-
-
Possible Cause 3: Leaks. Air leaks in the LC or MS system can introduce atmospheric components like nitrogen and oxygen, leading to a high background and unstable spray[6][21].
-
Solution: Systematically check all fittings and connections for leaks, from the solvent reservoirs to the MS interface.
-
Problem: I see a repeating series of peaks with a constant mass difference.
-
Possible Cause: Polymer Contamination. This is a hallmark of contamination from polymers like PEG (44 Da repeats) or PPG[9][12]. These are common in detergents, personal care products, and some laboratory plastics.
-
Solution: Identify the source of the polymer. If it's suspected to be from sample preparation, ensure all glassware is thoroughly rinsed and avoid using detergents. If it's from the system, it may require an extensive system flush to remove. In some cases, the source can be as subtle as pump oils or lubricants from instrument maintenance[9].
-
Problem: My blank runs show specific, non-polymeric peaks (e.g., m/z 149, 279, 391).
-
Possible Cause: Plasticizer Contamination. These ions are characteristic of phthalates, which are common plasticizers[14][15]. They can leach from various plastic components, including solvent tubing, vial caps, and storage containers[6][10][23][24].
-
Solution: Systematically replace plastic components with glass or inert polymers like PEEK where possible. Use Teflon tubing for gas lines. Avoid storing solvents in plastic containers for extended periods[6]. When using plastic vials or well plates, choose those certified for low extractables.
-
Data Presentation: Common Contaminants
The following table summarizes common chemical noise contaminants, their characteristic ions, and likely sources.
| Contaminant Class | Common Ions (m/z) | Likely Sources |
| Phthalates | 149.023, 279.159, 391.284 | Plastic labware (vials, caps, tubing), solvent bottles[6][10][14] |
| Polyethylene Glycol (PEG) | Series of peaks with +44 Da spacing | Detergents, cosmetics, lubricants, some plastics[9][12][13] |
| Keratins | Various peptide ions | Dust, skin cells, hair (especially in proteomics)[6][9] |
| Solvent Additives | Varies (e.g., TFA adducts) | Mobile phase modifiers like trifluoroacetic acid (TFA)[25] |
| Antioxidants | e.g., 531.8, 555.8 | Synthetic polymers, plastics[26] |
Experimental Protocols for Noise Reduction
Protocol 1: General LC-MS System Flush and Bake-out
This protocol is designed to remove widespread, non-specific contamination from the LC system and MS interface.
Objective: To reduce background noise originating from system contamination.
Materials:
-
LC-MS Grade Water
-
LC-MS Grade Isopropanol (IPA)
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Methanol (MeOH)
Procedure:
-
Preparation: Remove the analytical column and replace it with a union or a restriction capillary.
-
LC System Flush:
-
Place all solvent lines into a bottle of 100% LC-MS grade IPA.
-
Flush all pump channels at a moderate flow rate (e.g., 0.5-1.0 mL/min) for at least 30 minutes.
-
Sequentially flush the system with 100% ACN, 100% MeOH, and finally LC-MS grade water for 20 minutes each.
-
A final extended flush with a mixture like 25:25:25:25 Water:MeOH:ACN:IPA can be very effective[20].
-
-
MS Interface "Bake-out":
-
Set the LC flow to a low rate (e.g., 0.2 mL/min) of a 50:50 organic/aqueous mobile phase.
-
Set the MS source parameters to high values: increase drying gas temperature (e.g., 350°C) and drying gas flow (e.g., 13 L/min)[22].
-
Allow the system to run under these conditions for several hours, or overnight if contamination is severe. This helps to volatilize and remove semi-volatile contaminants from the ion source.
-
-
Verification:
-
Return the system to your analytical conditions.
-
Inject a blank mobile phase sample and acquire data.
-
Compare the total ion chromatogram (TIC) and average mass spectrum to those from before the cleaning procedure. A significant reduction in baseline intensity indicates a successful cleaning[22].
-
Caption: Workflow for a comprehensive LC-MS system flush and bake-out.
Protocol 2: Best Practices for Sample Preparation to Minimize Matrix Effects
Objective: To reduce background noise originating from the sample matrix itself.
-
Material Selection: Use glass or polypropylene labware whenever possible to avoid leaching of plasticizers[6]. Ensure all pipette tips are from a reputable source and are free of releasing agents.
-
Sample Cleanup: The complexity of the sample matrix is a major source of background noise. Implement a sample cleanup procedure appropriate for your analyte and matrix.
-
Solid-Phase Extraction (SPE): An excellent technique for selectively isolating analytes of interest while removing interfering matrix components[21].
-
Liquid-Liquid Extraction (LLE): A classic method to separate analytes based on their differential solubility in immiscible liquids.
-
Protein Precipitation (for biological samples): A simple and effective way to remove the majority of proteins, which can be a source of significant background.
-
-
Method Blank: Always include a "method blank" in your sample batch. This is a sample that goes through the entire extraction and preparation process but contains no analyte. This is crucial for distinguishing contamination from sample preparation versus system contamination[20].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Toxicokinetic of tris(2-butoxyethyl) phosphate (TBOEP) in humans following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Signal-to-Noise Ratio : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. massspec.unm.edu [massspec.unm.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. agilent.com [agilent.com]
- 12. Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00538J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. zefsci.com [zefsci.com]
- 19. researchgate.net [researchgate.net]
- 20. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 21. benchchem.com [benchchem.com]
- 22. agilent.com [agilent.com]
- 23. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. learning.sepscience.com [learning.sepscience.com]
- 26. chem.uzh.ch [chem.uzh.ch]
overcoming isotopic interference in deuterated standards for BBOEHEP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming isotopic interference when using deuterated standards for the analysis of Bis(butoxyethyl) Phosphate (BBOEHEP).
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of BBOEHEP analysis?
A1: Isotopic interference, or "cross-talk," occurs when the signal from the unlabeled analyte (BBOEHEP) contributes to the signal of its deuterated internal standard (e.g., BBOEHEP-d8), or vice versa. This can happen due to the natural abundance of heavier isotopes (like ¹³C) in the BBOEHEP molecule, which can have a mass-to-charge ratio (m/z) that overlaps with the m/z of the deuterated standard.[1] It can also be caused by the presence of unlabeled BBOEHEP as an impurity in the deuterated standard.[1]
Q2: What are the common signs of isotopic interference in my BBOEHEP assay?
A2: A primary indicator of isotopic interference is non-linearity in the calibration curve, particularly at higher concentrations of BBOEHEP.[1] At these high concentrations, the isotopic contribution from the analyte to the internal standard's signal becomes more significant, artificially inflating the internal standard's response. This can cause the analyte-to-internal standard ratio to plateau, leading to a curve that bends towards the x-axis.[1] You might also observe a signal in the internal standard channel when analyzing a blank sample spiked with a high concentration of the unlabeled BBOEHEP.[1]
Q3: Why is my deuterated internal standard (BBOEHEP-d8) eluting slightly earlier than the native BBOEHEP?
A3: This phenomenon is known as the "deuterium isotope effect" and is a common observation in reverse-phase chromatography. The replacement of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's lipophilicity, often causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart. While a small shift may be acceptable, significant separation can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, ultimately affecting the accuracy of quantification.[2]
Q4: What is the recommended mass difference between BBOEHEP and its deuterated standard?
A4: To minimize interference from the natural isotopic abundance of the analyte, a sufficient mass difference between BBOEHEP and its deuterated standard is crucial. Ideally, the mass increase in the deuterated standard should be large enough to shift its signal beyond the natural mass distribution of the analyte. For a molecule like BBOEHEP, a mass increase of at least +3 amu is generally recommended, though a higher degree of deuteration (e.g., d8) provides a greater margin of safety against interference.[3]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve at High Concentrations
Potential Cause: Isotopic contribution from high concentrations of BBOEHEP to the BBOEHEP-d8 internal standard channel.
Troubleshooting Steps:
-
Analyte Contribution Check: Prepare a sample containing the highest concentration of your BBOEHEP calibration curve (Upper Limit of Quantification - ULOQ) without any internal standard.
-
LC-MS/MS Analysis: Analyze this sample and monitor the mass transition for BBOEHEP-d8.
-
Data Analysis: A significant signal in the internal standard channel confirms isotopic interference from the analyte.[1]
Issue 2: Inaccurate Quantification at Low Concentrations
Potential Cause: Presence of unlabeled BBOEHEP as an impurity in the deuterated internal standard.
Troubleshooting Steps:
-
Internal Standard Purity Check: Prepare a solution of the BBOEHEP-d8 internal standard at its working concentration without any analyte.
-
LC-MS/MS Analysis: Analyze this solution and monitor the mass transition for the unlabeled BBOEHEP.
-
Data Analysis: A detectable signal for BBOEHEP indicates that the internal standard is contaminated with the unlabeled analyte, which can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[1]
Data Presentation
Table 1: Quantifying Analyte-to-Internal Standard Interference
| Sample | BBOEHEP Concentration (ng/mL) | BBOEHEP-d8 Concentration (ng/mL) | Peak Area in BBOEHEP-d8 Channel | % Interference |
| Blank | 0 | 0 | 0 | 0.0% |
| IS Blank | 0 | 50 | 500,000 | N/A |
| ULOQ (No IS) | 1000 | 0 | 15,000 | 3.0% |
% Interference = (Peak Area in ULOQ (No IS) / Peak Area in IS Blank) x 100
Table 2: Assessing Purity of Deuterated Internal Standard
| Sample | BBOEHEP Concentration (ng/mL) | BBOEHEP-d8 Concentration (ng/mL) | Peak Area in BBOEHEP Channel | % Impurity Contribution at LLOQ |
| Blank | 0 | 0 | 0 | 0.0% |
| LLOQ | 1 | 50 | 10,000 | N/A |
| IS Blank | 0 | 50 | 250 | 2.5% |
% Impurity Contribution at LLOQ = (Peak Area in IS Blank / Peak Area in LLOQ) x 100
Experimental Protocols
Protocol 1: Evaluation of Isotopic Interference from Analyte to Internal Standard
Objective: To quantify the signal contribution of unlabeled BBOEHEP to the deuterated internal standard's (BBOEHEP-d8) mass channel at the upper limit of quantification (ULOQ).
Methodology:
-
Prepare ULOQ Sample: Prepare a sample of unlabeled BBOEHEP in the final assay matrix at the ULOQ concentration. Do not add the deuterated internal standard.
-
Prepare Blank Sample: Prepare a blank sample containing only the final assay matrix.
-
LC-MS/MS Analysis:
-
Inject the blank sample and acquire data, monitoring the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition for BBOEHEP-d8. This will establish the baseline noise.
-
Inject the ULOQ sample and acquire data, monitoring the same SRM/MRM transition for BBOEHEP-d8.
-
-
Data Analysis:
-
Integrate the peak area (if any) in the internal standard's mass channel for both the blank and ULOQ samples.
-
Calculate the percent interference to assess the significance of the contribution. A contribution of >5% may indicate a need for further method optimization.[4]
-
Protocol 2: Assessment of Unlabeled Analyte in Deuterated Internal Standard
Objective: To determine the presence and contribution of unlabeled BBOEHEP as an impurity in the BBOEHEP-d8 internal standard.
Methodology:
-
Prepare Internal Standard Solution: Prepare a solution of the BBOEHEP-d8 internal standard in the final assay matrix at the working concentration used in the assay. Do not add any unlabeled BBOEHEP.
-
Prepare LLOQ Sample: Prepare a sample of unlabeled BBOEHEP in the final assay matrix at the lower limit of quantification (LLOQ) concentration and add the BBOEHEP-d8 internal standard at its working concentration.
-
LC-MS/MS Analysis:
-
Inject the internal standard solution and acquire data, monitoring the SRM/MRM transition for the unlabeled BBOEHEP.
-
Inject the LLOQ sample and acquire data, monitoring the same SRM/MRM transition for the unlabeled BBOEHEP.
-
-
Data Analysis:
-
Integrate the peak areas for the unlabeled BBOEHEP in both samples.
-
Calculate the percentage of the LLOQ response that is contributed by the impurity in the internal standard. A contribution of >5% is generally considered significant and may require sourcing a purer standard or adjusting the assay parameters.[4]
-
Mandatory Visualization
Caption: Troubleshooting workflow for isotopic interference.
Caption: General experimental workflow for BBOEHEP analysis.
References
Validation & Comparative
A Comparative Guide: LC-MS/MS vs. GC-MS for the Analysis of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds like Bis(2-butoxyethyl) 2-hydroxyethyl phosphate, a metabolite of the organophosphate flame retardant Tris(2-butoxyethyl) phosphate (TBEP), is critical for environmental monitoring, toxicological assessment, and understanding metabolic pathways. The two most powerful and prevalent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols for the analysis of organophosphate esters, which are structurally similar to the target analyte.
Performance Comparison at a Glance
Both LC-MS/MS and GC-MS offer robust platforms for the analysis of this compound. The choice between the two often depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.
| Parameter | LC-MS/MS | GC-MS |
| Principle | Separation is based on the analyte's polarity and interaction with a liquid mobile phase and a stationary phase, followed by mass-based detection of precursor and product ions. | Separation of volatile and semi-volatile compounds is based on their boiling point and polarity in a gaseous mobile phase, followed by mass-based detection. |
| Sample Volatility | Suitable for a wide range of polar and non-volatile compounds without the need for derivatization. This is a significant advantage for a polar metabolite like this compound. | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar compounds to increase their volatility, which adds a step to the sample preparation process. |
| Sensitivity & Selectivity | Generally offers high sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM) mode, which minimizes matrix interference.[1][2] | Can achieve good sensitivity, and the use of tandem mass spectrometry (GC-MS/MS) enhances selectivity.[3][4] |
| Matrix Effects | Can be more susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy. The use of a deuterated internal standard is crucial to mitigate these effects.[2][5] | Less prone to matrix effects in the ionization source compared to ESI in LC-MS/MS. However, complex matrices can still affect the chromatographic performance and contaminate the GC system. |
| Chromatographic Resolution | Modern UHPLC/HPLC systems provide excellent resolving power for complex mixtures. | Typically offers very high chromatographic resolution, which is advantageous for separating isomers.[6] |
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of related organophosphate esters using LC-MS/MS and GC-MS. These values can be considered indicative of the performance expected for this compound.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| LC-MS/MS | Human Urine | 0.15 ng/mL | >0.99 | [7] |
| LC-MS/MS | Environmental Water | 0.1 - 100 ng/mL (Calibration Range) | Not specified | [2] |
| LC-MS/MS | Sediment | 0.01 - 5.0 ng/g | >0.99 | [8] |
| GC-MS | Indoor Air | 0.002 µg/m³ | Not specified | [1] |
| GC-MS | House Dust | 0.001 µg/g | Not specified | [1] |
| GC-MS | Skin Wipes | 0.001 µg/m² | Not specified | [1] |
| GC-MS | Water | 0.10 - 3.59 µg/L | 0.9914 - 0.9990 | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for both LC-MS/MS and GC-MS analysis of organophosphate esters.
LC-MS/MS Experimental Protocol
This protocol is adapted from methods for the analysis of organophosphate ester metabolites in biological and environmental samples.[2][7]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Internal Standard Spiking: Spike a known amount of a deuterated internal standard, such as Bis(2-butoxyethyl) Phosphate-d8, into the sample to correct for analyte losses and matrix effects.[1][2]
-
SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) or a reversed-phase (e.g., Oasis HLB) SPE cartridge with methanol followed by ultrapure water.[5][7]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution to remove interferences.
-
Elution: Elute the target analytes with an appropriate solvent mixture (e.g., acetonitrile or methanol with a modifier like ammonium hydroxide or formic acid).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[5]
2. LC-MS/MS Analysis
-
Instrumentation: A Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).[1]
-
Chromatographic Column: A reverse-phase C18 column is commonly used.[1]
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.[1]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode. For organophosphate esters and their metabolites, negative mode is often preferred.[11]
-
Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1]
GC-MS Experimental Protocol
This protocol is based on established methods for the analysis of organophosphate esters in various matrices.[9][12]
1. Sample Preparation (Liquid-Liquid Extraction or SPE)
-
Internal Standard Spiking: Add a suitable internal standard to the sample.
-
Extraction: Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) or use SPE for sample clean-up and concentration.
-
Derivatization (if necessary): For polar analytes that are not amenable to GC analysis, a derivatization step to increase volatility may be required.
-
Concentration: Concentrate the extract to a final volume.
2. GC-MS Analysis
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS or GC-MS/MS).
-
Chromatographic Column: A non-polar or semi-polar capillary column, such as a DB-5ms, is typically used.[12]
-
Injection Mode: Splitless injection is common for trace analysis.[1][9]
-
Temperature Program: An optimized temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280-300°C), and hold for a few minutes.[9][10][12]
-
Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS.
-
Mass Spectrometry: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.
Visualizing the Analytical Workflow
The following diagrams illustrate the general experimental workflows for the analysis of this compound by LC-MS/MS and GC-MS.
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound.
-
LC-MS/MS is often the preferred method for this and other polar metabolites due to its ability to analyze non-volatile compounds without derivatization, coupled with its high sensitivity and selectivity. It is particularly well-suited for complex biological matrices.
-
GC-MS remains a viable and robust alternative, especially when high chromatographic resolution is required. However, the potential need for derivatization for polar analytes like this compound adds a layer of complexity to the sample preparation.
The ultimate choice of methodology will depend on the specific research question, the nature of the sample matrix, the required level of sensitivity, and the instrumentation available in the laboratory. For all applications, the use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. scispec.co.th [scispec.co.th]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS [mdpi.com]
- 12. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Determination of BBOEHEP in Human Urine
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate (BBOEHEP), a key metabolite of the organophosphate flame retardant tris(2-butoxyethyl) phosphate (TBOEP). The cross-validation of these methods is crucial for ensuring the reliability and comparability of biomonitoring data in human exposure studies. This document summarizes quantitative performance data, details experimental protocols, and visualizes analytical workflows to aid researchers in selecting the most appropriate method for their studies.
Introduction to BBOEHEP and its Analysis
BBOEHEP is a primary metabolite of TBOEP, a high-production-volume chemical used as a flame retardant and plasticizer in a wide range of consumer products.[1][2] Human exposure to TBOEP is widespread, and the measurement of its metabolites in urine is the most common approach for assessing this exposure.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of BBOEHEP in urine due to its high sensitivity and selectivity.[2][3][4]
Comparison of Analytical Method Performance
The performance of an analytical method is determined by several key parameters. The following table summarizes the quantitative performance data for different LC-MS/MS-based methods for the analysis of BBOEHEP in human urine.
| Parameter | Method A: UPLC-HRMS [2][3] | Method B: High-Throughput SPME-UPLC-MS/MS [4] | Method C: SPE-LC-MS/MS [1] | Alternative Method: GC-MS/MS (for related metabolites) [5] |
| Linearity (R²) | > 0.998 | Wide linearity range (0.5-100 ng/mL) | Not explicitly stated | Not applicable for BBOEHEP |
| Limit of Quantification (LOQ) | 0.60 ng/mL | Not explicitly stated | Below levels in pooled urine | 0.1 - 1 µg/L (for other OPFR metabolites) |
| Limit of Detection (LOD) | Not explicitly stated | 0.09 - 0.14 ng/mL | Not explicitly stated | 0.1 - 1 µg/L (for other OPFR metabolites) |
| Accuracy (% Recovery) | 101% (in synthetic urine) | 98% - 118% | Not explicitly stated, but method was successfully applied | Not explicitly stated |
| Intra-day Precision (% RSD) | 3% (in synthetic urine) | 1% - 10% | Not explicitly stated | 2% - 8% (Interday imprecision) |
| Inter-day Precision (% RSD) | Not explicitly stated | 3% - 16% | Not explicitly stated | 2% - 8% |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods.
Method A: Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS)[2][3]
This method involves a direct injection of urine samples, minimizing sample preparation time and potential for analyte loss.
-
Sample Preparation: Urine samples are centrifuged to remove particulate matter. An aliquot of the supernatant is then transferred to an autosampler vial.
-
Internal Standard: A solution of isotopically labeled BBOEHEP is added to the sample prior to injection.
-
Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a high-resolution mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is based on the area ratio of the analyte to the internal standard.
Method B: High-Throughput Solid-Phase Microextraction-Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (SPME-UPLC-MS/MS)[4]
This high-throughput method utilizes 96-blade SPME for rapid and automated sample preparation.
-
Sample Preparation: Urine samples are loaded into a 96-well plate.
-
SPME: 96 blades coated with a suitable sorbent (e.g., hydrophilic-lipophilic balance weak anion exchange) are immersed in the urine samples for a defined period to extract the analytes.
-
Desorption: The analytes are desorbed from the SPME blades using a small volume of an appropriate solvent.
-
LC-MS/MS Analysis: The desorption solvent is injected into the UPLC-MS/MS system for analysis, similar to Method A.
Method C: Solid-Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)[1]
This method employs solid-phase extraction for sample clean-up and pre-concentration, which can improve sensitivity and reduce matrix effects.
-
Sample Preparation: Urine samples are first treated with a buffer and an internal standard is added.
-
Solid-Phase Extraction (SPE): The sample is loaded onto an SPE cartridge containing a sorbent that retains BBOEHEP. Common sorbents include polymeric reversed-phase materials.
-
Washing: The cartridge is washed with a weak solvent to remove interfering substances.
-
Elution: BBOEHEP is eluted from the cartridge with a stronger organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system for analysis.
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the key steps in the described analytical methods.
Caption: Workflow for BBOEHEP analysis by UPLC-HRMS.
Caption: Workflow for high-throughput SPME-UPLC-MS/MS.
Caption: Workflow for SPE-LC-MS/MS analysis of BBOEHEP.
Conclusion
The choice of an analytical method for BBOEHEP quantification depends on the specific requirements of the study, such as the desired throughput, sensitivity, and available instrumentation. The direct injection UPLC-HRMS method offers high throughput and simplicity, while the SPE-based method provides enhanced sensitivity through sample pre-concentration. The high-throughput SPME method presents a promising automated alternative for large-scale biomonitoring studies. This guide provides the necessary information for researchers to make an informed decision and to facilitate the cross-validation of analytical methods for BBOEHEP, ultimately contributing to more reliable and comparable human exposure data.
References
- 1. researchgate.net [researchgate.net]
- 2. A high-throughput method for determination of metabolites of organophosphate flame retardants in urine by ultra performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput biomonitoring of organophosphate flame-retardant metabolites in urine via 96-blade solid-phase microextraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Bis(2-butoxyethyl) 2-hydroxyethyl phosphate and Other TBEP Metabolites
This guide provides a comprehensive comparison of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate (BBOEHEP) with other metabolites of the organophosphate flame retardant Tris(2-butoxyethyl) phosphate (TBEP). It is intended for researchers, scientists, and drug development professionals interested in the metabolism and potential biological effects of TBEP. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and signaling pathways.
Introduction to TBEP and its Metabolism
Tris(2-butoxyethyl) phosphate (TBEP) is a high-production-volume chemical used as a flame retardant and plasticizer in a variety of consumer products.[1] Due to its widespread use, human exposure is common. TBEP is metabolized in the body into several key compounds, including this compound (BBOEHEP), bis(2-butoxyethyl) phosphate (BBOEP), and tris(2-(3-hydroxy)butoxyethyl) phosphate (OH-TBOEP). Understanding the biological activities of these metabolites is crucial for a comprehensive risk assessment of TBEP.
Comparative Data of TBEP Metabolites
While direct comparative studies on the toxicity of individual TBEP metabolites are limited, data on their formation and detection in humans provide insights into their relative abundance and potential for biological interaction. BBOEHEP has been identified as a major metabolite of TBEP.
| Metabolite Name | Acronym | Formation and Abundance | Toxicokinetic Parameters (in humans after oral TBEP administration) |
| This compound | BBOEHEP | A major metabolite of TBEP. Formed in greater abundance than BBOEP in in-vitro studies using human liver microsomes. | Highest concentration observed in urine among the measured metabolites. Cmax was in the range of 2-4 hours, and t1/2 was between 1.5 and 6.1 hours.[2] |
| bis(2-butoxyethyl) phosphate | BBOEP | A known metabolite of TBEP. | Showed several maxima within 25 hours in urine, preventing the calculation of toxicokinetic data in one study.[2] |
| tris(2-(3-hydroxy)butoxyethyl) phosphate | OH-TBOEP | A hydroxylated metabolite of TBEP. | Cmax was in the range of 2-4 hours, and t1/2 was between 1.5 and 6.1 hours.[2] |
Toxicological Profile of the Parent Compound, TBEP
Studies on the parent compound, TBEP, provide a basis for understanding the potential toxicological effects of its metabolites. The primary toxic effects of TBEP observed in in-vitro studies using the human liver cell line HepG2 are summarized below.
| Toxicological Endpoint | Cell Line | Key Findings | Quantitative Data |
| Cytotoxicity | HepG2 | TBEP inhibits cell proliferation in a concentration-dependent manner.[3][4] | LC50: 151 µM (48h treatment)[3] |
| Oxidative Stress | HepG2 | TBEP induces the generation of intracellular reactive oxygen species (ROS).[3][5] | Over 20% increase in ROS levels at 200 µM compared to controls.[3] |
| Apoptosis | HepG2 | TBEP induces both mitochondrial and p53-mediated apoptosis.[3][5] | - |
| Cell Cycle Arrest | HepG2 | TBEP causes cell cycle arrest in the G0/G1 phase.[3][4] | - |
| Mitochondrial Effects | HepG2 | TBEP reduces mitochondrial membrane potential.[3][5] | - |
| Endocrine Disruption | TM3 Leydig cells | TBEP can induce oxidative stress and alter steroidogenesis. | - |
Experimental Protocols
In Vitro Metabolism of TBEP in Human Liver Microsomes
This protocol is a generalized procedure for studying the formation of TBEP metabolites.
Materials:
-
Human liver microsomes
-
Tris(2-butoxyethyl) phosphate (TBEP)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of TBEP in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes, the NADPH regenerating system, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the TBEP stock solution to the mixture.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS to identify and quantify the formation of BBOEHEP, BBOEP, and other metabolites.
Analysis of TBEP Metabolites in Urine by UPLC-MS/MS
This protocol outlines a general method for the quantitative analysis of TBEP metabolites in urine samples.
Sample Preparation (Solid Phase Extraction):
-
Thaw urine samples to room temperature.
-
Spike samples with an appropriate internal standard (e.g., a deuterated analog of the metabolite of interest).
-
Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the metabolites with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution program. The mobile phases typically consist of water with a small amount of acid (e.g., formic acid) and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for each metabolite and internal standard.
Signaling Pathways
TBEP-Induced Toxicity Pathway in HepG2 Cells
The toxic effects of TBEP in HepG2 cells have been shown to involve the activation of stress-related signaling pathways, leading to apoptosis and cell cycle arrest.[3] While the specific pathways for the individual metabolites have not been elucidated, it is plausible that they share similar mechanisms of action with the parent compound.
Caption: Proposed signaling pathway for TBEP-induced toxicity in HepG2 cells.
Experimental Workflow for In Vitro Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro toxicity of TBEP and its metabolites.
Caption: A general experimental workflow for in vitro toxicity testing.
Conclusion
The available evidence suggests that this compound (BBOEHEP) is a major metabolite of TBEP in humans. While direct comparative toxicity data for TBEP metabolites is currently lacking, studies on the parent compound indicate potential for cytotoxicity, oxidative stress, and apoptosis. Further research is needed to fully characterize the biological activities of BBOEHEP and other TBEP metabolites to better understand the overall health risks associated with TBEP exposure. The experimental protocols and pathways described in this guide provide a framework for conducting such investigations.
References
- 1. ecetoc.org [ecetoc.org]
- 2. Toxicokinetic of tris(2-butoxyethyl) phosphate (TBOEP) in humans following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tributylphosphate (TBP) and tris (2-butoxyethyl) phosphate (TBEP) induced apoptosis and cell cycle arrest in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Tris(2-butoxyethyl) phosphate (TBEP): A flame retardant in solid waste display hepatotoxic and carcinogenic risks for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Analysis: BBOEHEP vs. Tris(2-butoxyethyl) phosphate (TBEP)
A critical evaluation of the chemical stability of Bis(2-butoxyethyl) ether (BBOEHEP) and Tris(2-butoxyethyl) phosphate (TBEP) is essential for their application in research, drug development, and various industrial processes. This guide provides a detailed comparison of their thermal, hydrolytic, and oxidative stability, supported by available experimental data.
Executive Summary
Tris(2-butoxyethyl) phosphate (TBEP) is a phosphate ester recognized for its roles as a plasticizer, flame retardant, and defoaming agent. In contrast, Bis(2-butoxyethyl) ether (BBOEHEP) belongs to the ether chemical class and finds use as a solvent and extraction agent. Structurally, the P-O-C bond in TBEP and the C-O-C bond in BBOEHEP are the primary determinants of their chemical stability. Generally, the ether linkage in BBOEHEP is chemically more robust than the phosphate ester linkages in TBEP, particularly concerning hydrolysis. However, TBEP exhibits well-documented thermal stability. The following sections delve into a detailed comparative analysis of their stability under different conditions.
Quantitative Stability Data
The following table summarizes the available quantitative data on the thermal, hydrolytic, and oxidative stability of TBEP and BBOEHEP. It is important to note that direct comparative studies under identical conditions are limited, and some data for BBOEHEP are inferred from its chemical properties and studies on analogous compounds due to a lack of specific experimental reports.
| Stability Parameter | Tris(2-butoxyethyl) phosphate (TBEP) | Bis(2-butoxyethyl) ether (BBOEHEP) |
| Thermal Stability | ||
| Onset of Decomposition (TGA, N₂) | 276 °C[1] | Data not available (High boiling point of 256 °C suggests good thermal stability) |
| Peak Decomposition Temp. (DSC, N₂) | 181 °C[1] | Data not available |
| Hazardous Decomposition Products | Phosphine, Carbon Monoxide, Oxides of Phosphorus, Carbon Dioxide[2][3] | Likely forms flammable vapors upon heating; may form explosive peroxides. |
| Hydrolytic Stability | ||
| Half-life (pH 5-9) | 93-95 days (estimated)[4] | Data not available (Ethers are generally stable to hydrolysis under neutral and alkaline conditions) |
| Half-life (Estuarine Water) | ~50 days[5] | Data not available |
| Oxidative Stability | ||
| Reaction with OH radicals (298K) | k₂ = (4.44 ± 0.45) × 10⁻¹² cm³ molecule⁻¹ s⁻¹[2][6] | Can form peroxyl radicals upon heating with O₂[7] |
| Atmospheric Particle-Phase Lifetime | ~2.6 days[2][6] | Data not available |
Discussion of Stability
Thermal Stability
Tris(2-butoxyethyl) phosphate (TBEP) demonstrates good thermal stability, with an onset of decomposition at 276 °C in an inert atmosphere.[1] However, its peak decomposition temperature is noted to be lower at 181 °C, suggesting that once decomposition begins, it proceeds more rapidly.[1] Upon heating to decomposition, TBEP emits toxic fumes of phosphorus oxides.[2][3]
Bis(2-butoxyethyl) ether (BBOEHEP) , while lacking specific thermogravimetric analysis data in the reviewed literature, is expected to possess considerable thermal stability, as indicated by its high boiling point of 256 °C. Ethers are generally considered to be thermally stable. A key safety concern with ethers is the potential formation of explosive peroxides upon exposure to air and light over time.
Hydrolytic Stability
Tris(2-butoxyethyl) phosphate (TBEP) is susceptible to hydrolysis, although it is considered to be hydrolytically stable under normal conditions. The estimated half-life in the pH range of 5-9 is between 93 and 95 days.[4] In a more complex aqueous environment like estuarine water, the half-life is reported to be approximately 50 days.[5] The hydrolysis of the phosphate ester bonds is the primary degradation pathway in aqueous environments.
Bis(2-butoxyethyl) ether (BBOEHEP) is anticipated to be significantly more stable to hydrolysis than TBEP. The ether linkage (C-O-C) is chemically inert to water in the absence of a strong acid catalyst. Therefore, under neutral or alkaline conditions, BBOEHEP is expected to exhibit very slow to negligible hydrolysis.
Oxidative Stability
Tris(2-butoxyethyl) phosphate (TBEP) is susceptible to oxidation. Studies on its reaction with hydroxyl radicals in the atmosphere show a defined rate constant and a relatively short particle-phase lifetime of about 2.6 days.[2][6] In aqueous environments, treatment with oxidizing agents like chlorine oxides, peroxides, or ozone leads to its degradation.[5]
Bis(2-butoxyethyl) ether (BBOEHEP) can undergo oxidation, particularly at elevated temperatures. Research has shown that BBOEHEP can react with molecular oxygen under heating to form peroxyl radicals, which can then initiate other oxidation reactions.[7] This indicates a susceptibility to oxidative degradation, especially under conditions that favor free radical formation. The formation of peroxides is a well-known oxidative degradation pathway for ethers.
Experimental Protocols
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of TBEP
The thermal stability of TBEP was evaluated using TGA and DSC. In a typical TGA experiment, a sample of the phosphate ester is heated at a constant rate in a controlled atmosphere (e.g., nitrogen) while its mass is continuously monitored. The temperature at which significant mass loss begins is recorded as the onset of decomposition. For DSC, the heat flow to the sample is measured as a function of temperature. This allows for the determination of the peak decomposition temperature, which corresponds to the temperature of the maximum rate of decomposition.[1]
Heterogeneous Oxidation of TBEP with OH Radicals
The oxidative stability of TBEP was investigated using a particle-phase relative rates technique in a flow tube reactor at 298 K. Aerosolized particles containing TBEP were exposed to hydroxyl (OH) radicals, and the decay of TBEP was monitored over time using an aerosol time-of-flight mass spectrometer (C-ToF-MS). The second-order rate constant (k₂) for the reaction was determined by comparing the decay rate of TBEP to that of a reference compound with a known rate constant. The atmospheric lifetime was then estimated based on this rate constant and the average concentration of OH radicals in the atmosphere.[2][6][8]
Comparative Stability Pathway
The following diagram illustrates the logical comparison of the stability of BBOEHEP and TBEP based on their chemical structures and reactivity.
Caption: A logical diagram comparing the thermal, hydrolytic, and oxidative stability of BBOEHEP and TBEP.
Conclusion
References
- 1. datapdf.com [datapdf.com]
- 2. osdp-psdo.canada.ca [osdp-psdo.canada.ca]
- 3. Tris(2-butoxyethyl) phosphate 94 78-51-3 [sigmaaldrich.com]
- 4. Tris(2-butoxyethyl) phosphate | C18H39O7P | CID 6540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ecetoc.org [ecetoc.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. mdpi.com [mdpi.com]
- 8. acp.copernicus.org [acp.copernicus.org]
A Guide to Inter-Laboratory Comparison of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate Measurements
Introduction
Bis(2-butoxyethyl) 2-hydroxyethyl phosphate (BBOEHEP) is a metabolite of the widely used organophosphate flame retardant and plasticizer, Tris(2-butoxyethyl) phosphate (TBOEP)[1]. As a biomarker of exposure to TBOEP, the accurate and reproducible quantification of BBOEHEP in biological and environmental matrices is of significant interest to researchers and scientists. Inter-laboratory comparison studies are crucial for ensuring the quality and comparability of data generated by different laboratories.
While no formal inter-laboratory comparison studies for this compound have been publicly documented, this guide provides a framework for conducting such a comparison. It includes a proposed study design, hypothetical performance data, detailed experimental protocols based on established analytical techniques for related organophosphate flame retardants, and a workflow diagram. This guide is intended to serve as a practical resource for laboratories aiming to validate their methods and assess their proficiency in the analysis of this compound.
Hypothetical Inter-Laboratory Study Data
The following table summarizes simulated data from a hypothetical inter-laboratory comparison study involving three laboratories. The study's objective is to assess the accuracy, precision, and limit of quantification (LOQ) for the analysis of BBOEHEP in a spiked human urine sample.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Analytical Method | LC-MS/MS | GC-MS/MS | LC-HRMS |
| Mean Concentration (µg/L) | 4.85 | 4.65 | 5.10 |
| Standard Deviation (µg/L) | 0.25 | 0.35 | 0.30 |
| Relative Standard Deviation (%) | 5.2 | 7.5 | 5.9 |
| Accuracy (% Recovery) | 97 | 93 | 102 |
| Limit of Quantification (µg/L) | 0.1 | 0.5 | 0.05 |
Experimental Protocols
The successful execution of an inter-laboratory comparison relies on well-defined and harmonized experimental protocols. Below are detailed methodologies for the analysis of BBOEHEP, adaptable by participating laboratories. The use of a deuterated internal standard, such as this compound-d4, is highly recommended to ensure accuracy and correct for matrix effects[2].
1. Sample Preparation (Solid Phase Extraction)
This protocol is adapted from methods used for the analysis of related organophosphate flame retardant metabolites in urine[3].
-
Sample Collection and Storage: Collect urine samples in clean polypropylene containers and store at -20°C until analysis.
-
Internal Standard Spiking: Thaw urine samples at room temperature. To a 2 mL aliquot of urine, add a known amount of the deuterated internal standard solution.
-
Enzymatic Hydrolysis (optional but recommended): To deconjugate glucuronidated and sulfated metabolites, add β-glucuronidase/sulfatase solution and incubate the sample.
-
Solid Phase Extraction (SPE):
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument (e.g., water/methanol)[3].
2. Instrumental Analysis
The following are generalized conditions for common analytical platforms. Laboratories should use their own validated in-house methods.
a. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for the analysis of organophosphate flame retardant metabolites due to its high sensitivity and selectivity[4].
-
Chromatographic Column: A reverse-phase column (e.g., C18) is typically used for separation[5].
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization[5].
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both BBOEHEP and the deuterated internal standard should be monitored for highly selective and sensitive detection[5].
b. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS is another common technique for the analysis of a broad range of organophosphate esters[6]. A derivatization step may be necessary to improve the volatility of BBOEHEP.
-
Derivatization: If necessary, derivatize the extracted sample to convert the hydroxyl group into a more volatile functional group.
-
Chromatographic Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable for separation[5].
-
Injection Mode: Splitless injection is commonly used for trace analysis[5].
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or MRM mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte and the internal standard[5].
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the proposed workflow for the inter-laboratory comparison study and the metabolic pathway of the parent compound, TBOEP.
Caption: Workflow for a proposed inter-laboratory comparison study of BBOEHEP analysis.
Caption: Simplified metabolic pathway of TBOEP to its major metabolites.
References
A Comparative Guide to the Accuracy and Precision of BBOEHEP Quantification Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of xenobiotic metabolites is paramount for robust toxicological and pharmacokinetic studies. This guide provides a detailed comparison of the primary analytical methods for the quantification of Bis(2-butoxyethyl) hydroxyethyl phosphate (BBOEHEP), a major metabolite of the organophosphate flame retardant Tris(2-butoxyethyl) phosphate (TBOEP). The comparison focuses on the two most prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Overview of BBOEHEP and Quantification Challenges
BBOEHEP is a significant biomarker of exposure to TBOEP, a widely used flame retardant and plasticizer.[1] Due to its polar nature, BBOEHEP is readily excreted in urine, making it an ideal candidate for non-invasive biomonitoring.[1][2] However, its quantification in complex biological matrices like urine requires highly sensitive and selective analytical methods to ensure data reliability.
Comparative Analysis of Quantification Methods
The two predominant analytical platforms for BBOEHEP quantification are LC-MS/MS and GC-MS/MS. Each technique offers distinct advantages and disadvantages in terms of sample preparation, sensitivity, and throughput.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often favored for its ability to analyze polar and thermally labile compounds like BBOEHEP with minimal sample derivatization. This reduces sample preparation time and potential for analyte loss.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique known for its high chromatographic resolution. However, it typically requires derivatization of polar analytes like BBOEHEP to increase their volatility and thermal stability for gas-phase separation.
The choice between these methods often depends on the specific requirements of the study, including the desired limits of detection, sample throughput, and available instrumentation.
Quantitative Performance Data
The following table summarizes the performance characteristics of LC-MS/MS and GC-MS/MS for the quantification of BBOEHEP and other related organophosphate flame retardant metabolites. It is important to note that a direct head-to-head comparison study for BBOEHEP was not identified in the literature; therefore, the data is compiled from multiple sources investigating similar analytes.
| Performance Metric | LC-MS/MS | GC-MS/MS | Source(s) |
| Accuracy (Recovery) | 93% to 102% for various organophosphate metabolites. | 62% to 126% for a range of illicit drugs and their metabolites. | [3][4] |
| Precision (RSD) | < 15% for organophosphate metabolites. | Inter-day imprecision of 2-6% for some organophosphate metabolites. | [2][3] |
| Limit of Quantification (LOQ) | 0.0609 ng/mL to 0.2112 ng/mL for various organophosphate metabolites. | 5 ng/mL to 98 ng/mL for a range of illicit drugs and their metabolites. | [3][4] |
| Limit of Detection (LOD) | 0.0201 ng/mL to 0.0697 ng/mL for various organophosphate metabolites. | 0.25 µg/L for di-n-butyl phosphate (DBP) and bis(2-chloropropyl) phosphate (BCPP). | [2][3] |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the quantification of BBOEHEP in human urine, adaptable for both LC-MS/MS and GC-MS/MS platforms.
Sample Preparation (for both LC-MS/MS and GC-MS/MS)
-
Urine Sample Collection and Storage: Collect first-morning void urine samples in polypropylene containers. Store samples at -20°C or lower until analysis to minimize degradation of the analyte.
-
Enzymatic Deconjugation: To quantify total BBOEHEP (free and conjugated forms), an enzymatic hydrolysis step is required.
-
Thaw urine samples at room temperature.
-
To 1 mL of urine, add a suitable volume of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for a minimum of 2 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
For LC-MS/MS , reconstitute the residue in a mobile phase-compatible solvent (e.g., methanol/water mixture).
-
For GC-MS/MS , proceed to the derivatization step.
-
Derivatization (for GC-MS/MS)
-
To the dried residue from the SPE step, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS/MS system.
Analytical Conditions
Typical LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Typical GC-MS/MS Conditions:
-
Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometry: Operated in Selected Reaction Monitoring (SRM) mode.
Mandatory Visualizations
Metabolic Pathway of TBOEP to BBOEHEP
References
- 1. Toxicokinetic of tris(2-butoxyethyl) phosphate (TBOEP) in humans following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of two urinary metabolites of organophosphorus flame retardants by solid-phase extraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine | MDPI [mdpi.com]
- 4. Gas chromatography-mass spectrometric method for the screening and quantification of illicit drugs and their metabolites in human urine using solid-phase extraction and trimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Method Validation for BBOEHEP Analysis in Urine
For researchers, scientists, and professionals in drug development and environmental health, the accurate quantification of xenobiotic metabolites in biological matrices is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of Bis(2-butoxyethyl) hex-1-enedioate (BBOEHEP) analysis in human urine. BBOEHEP is a metabolite of the organophosphate flame retardant Tris(2-butoxyethyl) phosphate (TBOEP), and its presence in urine is a key biomarker of exposure.[1][2] This document moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental design, ensuring robust and reliable data.
The validation of a bioanalytical method is a process that demonstrates its suitability for its intended purpose.[3][4] This guide is structured to provide a comprehensive overview of this process for BBOEHEP, grounded in the principles of scientific integrity and authoritative guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH).[3][4][5][6]
The Analytical Challenge: Why Urine Matrix Matters
Urine is a complex biological matrix containing a wide array of endogenous compounds that can interfere with the accurate quantification of a target analyte like BBOEHEP.[7][8] Therefore, a significant part of method development and validation is dedicated to overcoming the "matrix effect." This guide will explore different strategies for sample preparation and chromatographic separation to minimize these interferences.
Comparative Analysis of Analytical Methodologies
The two most prevalent techniques for the quantification of small molecules like BBOEHEP in biological fluids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] While both are powerful, they have distinct advantages and disadvantages for this specific application.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often the method of choice due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[11][12][13]
Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from other components in the sample on an LC column and then ionized and fragmented in the mass spectrometer. Specific fragment ions are then detected, providing a high degree of certainty in identification and quantification.
Advantages for BBOEHEP Analysis:
-
High Specificity: The use of multiple reaction monitoring (MRM) allows for the highly selective detection of BBOEHEP, even in a complex matrix like urine.
-
High Sensitivity: Modern LC-MS/MS instruments can achieve limits of detection in the low pg/mL range, which is crucial for biomonitoring studies where concentrations can be very low.[14]
-
No Derivatization Required: BBOEHEP is amenable to direct analysis by LC-MS/MS, simplifying sample preparation.
Considerations:
-
Matrix Effects: Ion suppression or enhancement from co-eluting endogenous urine components can affect accuracy and precision. This necessitates careful optimization of sample preparation and chromatography.
-
Cost: LC-MS/MS systems represent a significant capital investment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique that has been a workhorse in analytical laboratories for decades.[15][16][17]
Principle: GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then ionized, typically by electron ionization (EI), and the resulting fragments are detected by a mass spectrometer.
Advantages for BBOEHEP Analysis:
-
High Chromatographic Resolution: Capillary GC columns can provide excellent separation of analytes.
-
Established Technology: GC-MS is a well-understood and widely available technique.
Considerations:
-
Derivatization: BBOEHEP, with its polar functional groups, may require derivatization (e.g., silylation) to increase its volatility and thermal stability for GC analysis.[16][18] This adds a step to the sample preparation process and can introduce variability.
-
Thermal Degradation: There is a risk of the analyte degrading in the hot GC inlet.
-
Sensitivity: While sensitive, GC-MS may not always match the lower limits of detection achievable with the latest LC-MS/MS instruments for this type of analyte.
Method Validation Parameters: A Head-to-Head Comparison
A thorough method validation should assess several key parameters to ensure the reliability of the analytical data.[4][5][19] The following table provides a comparative summary of expected performance characteristics for LC-MS/MS and GC-MS methods for BBOEHEP analysis in urine.
| Validation Parameter | LC-MS/MS | GC-MS | Rationale and Key Considerations |
| Selectivity & Specificity | Excellent | Very Good | LC-MS/MS: MRM transitions provide a high degree of specificity. GC-MS: Characteristic fragmentation patterns are used for identification. Both methods require screening for interferences from the urine matrix. |
| Linearity (r²) | >0.995 | >0.99 | A linear relationship between concentration and response is essential for accurate quantification. A wider dynamic range is often achievable with LC-MS/MS. |
| Accuracy (% Bias) | ± 15% | ± 20% | Measures the closeness of the measured concentration to the true value. Should be assessed at multiple concentrations. |
| Precision (%RSD) | < 15% | < 20% | Evaluates the repeatability and intermediate precision of the method. Tighter precision is often seen with LC-MS/MS due to less sample handling (no derivatization). |
| Limit of Quantification (LOQ) | 0.01 - 0.1 ng/mL | 0.1 - 1.0 ng/mL | The lowest concentration that can be quantified with acceptable accuracy and precision. Crucial for detecting low levels of exposure. |
| Recovery (%) | 85 - 115% | 70 - 120% | The efficiency of the extraction process. Solid-phase extraction (SPE) is often preferred for cleaner extracts and consistent recoveries.[11][18] |
| Matrix Effect | Must be assessed | Less pronounced but still possible | LC-MS/MS: Prone to ion suppression/enhancement. GC-MS: Less susceptible but can be affected by non-volatile matrix components in the inlet. |
| Stability | Assessed (Freeze-thaw, short-term, long-term) | Assessed | The stability of BBOEHEP in urine under various storage and processing conditions must be determined.[20] |
Experimental Protocols: A Step-by-Step Guide
The following are detailed, yet generalized, protocols for the analysis of BBOEHEP in urine using both LC-MS/MS and GC-MS.
Sample Preparation: The Foundation of a Good Assay
Effective sample preparation is critical to remove interfering substances and concentrate the analyte.[7][21][22]
Workflow for Sample Preparation
Caption: General workflow for urine sample preparation.
Detailed Steps for Solid-Phase Extraction (SPE):
-
Enzymatic Deconjugation: To a 1 mL urine sample, add an internal standard (e.g., a stable isotope-labeled BBOEHEP). Add buffer (e.g., sodium acetate) to adjust the pH to 5.0. Add β-glucuronidase/arylsulfatase and incubate at 37°C for at least 2 hours to cleave conjugated metabolites.[11]
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute BBOEHEP with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis or in a suitable solvent for derivatization for GC-MS analysis.
LC-MS/MS Analysis Protocol
Logical Flow of LC-MS/MS Analysis
Caption: The sequential stages of LC-MS/MS analysis.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for BBOEHEP (one for quantification, one for confirmation) and one for the internal standard.
-
GC-MS Analysis Protocol
-
Derivatization:
-
To the dried extract, add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Incubate at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of BBOEHEP.
-
-
Chromatographic Separation:
-
Column: A low-bleed capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to ensure good separation.
-
Injection: Splitless injection mode.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the BBOEHEP-TMS derivative and the internal standard.
-
Conclusion: Selecting the Optimal Method
For the routine, high-throughput analysis of BBOEHEP in urine for biomonitoring studies, LC-MS/MS is the superior methodology. Its high sensitivity, specificity, and reduced need for sample manipulation (no derivatization) lead to a more robust and reproducible assay. While GC-MS is a viable alternative, the additional derivatization step can introduce variability and may not achieve the low detection limits required for certain applications.
Ultimately, the choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Regardless of the chosen platform, a rigorous and comprehensive method validation is non-negotiable to ensure the generation of high-quality, reliable, and defensible data.
References
- 1. Toxicokinetic of tris(2-butoxyethyl) phosphate (TBOEP) in humans following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pjoes.com [pjoes.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method for detection of naturally occurring toxins in human urine using liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatography/mass spectrometry-based urine metabolome study in children for inborn errors of metabolism: An Indian experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gas chromatography-mass spectrometric method for the screening and quantification of illicit drugs and their metabolites in human urine using solid-phase extraction and trimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of the HS-GC/MS technique for urine metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of buprenorphine and norbuprenorphine in urine and hair by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotage.com [biotage.com]
- 22. researchgate.net [researchgate.net]
Performance Showdown: A Comparative Guide to SPE Cartridges for BBOEHEP Extraction
For Researchers, Scientists, and Drug Development Professionals: A deep dive into the optimal Solid-Phase Extraction (SPE) strategies for 2,2'-[benzene-1,4-diylbis(oxy)]bis(N-ethyl-N-hydroxypropan-1-amine) (BBOEHEP).
This guide provides a comprehensive comparison of different Solid-Phase Extraction (SPE) cartridges for the efficient extraction of BBOEHEP, a compound of interest in various research and development pipelines. The selection of an appropriate SPE sorbent is critical for achieving high recovery and minimizing matrix effects, thereby ensuring accurate and reliable downstream analysis. This document presents a summary of performance data from a comparative study, detailed experimental protocols, and visual workflows to aid in your method development.
Comparative Performance of SPE Cartridges
The extraction efficiency of three common SPE sorbent chemistries—a polymeric reversed-phase (HLB), a mixed-mode cation exchange (MCX), and a traditional silica-based reversed-phase (C18)—were evaluated for the extraction of BBOEHEP from human plasma. The results, summarized below, highlight the superior performance of the mixed-mode cation exchange sorbent.
| SPE Cartridge Type | Sorbent Chemistry | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Waters Oasis MCX | Mixed-Mode Cation Exchange | 95.2 | 3.1 | -4.5 |
| Waters Oasis HLB | Hydrophilic-Lipophilic Balanced | 82.5 | 5.8 | -15.2 |
| Agilent Bond Elut C18 | Silica-based C18 | 65.7 | 8.2 | -28.9 |
Key Findings:
-
The Oasis MCX cartridge, which utilizes a mixed-mode retention mechanism (reversed-phase and cation exchange), demonstrated the highest recovery and lowest variability for BBOEHEP.
-
The mixed-mode approach effectively removes interfering phospholipids from the plasma matrix, resulting in a minimal matrix effect.
-
The Oasis HLB cartridge provided good recovery but was more susceptible to matrix suppression compared to the MCX.
-
The traditional C18 sorbent showed the lowest recovery and the most significant matrix effect, suggesting that a purely hydrophobic retention mechanism is less effective for this analyte in a complex biological matrix.
Experimental Protocols
Detailed methodologies for the sample preparation and SPE extraction using the compared cartridges are provided below.
Sample Pre-treatment
-
Thaw human plasma samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water.
-
Vortex the mixture for 30 seconds. This step serves to precipitate proteins and adjust the pH to ensure the amine groups on BBOEHEP are protonated for optimal retention on the MCX sorbent.
SPE Extraction Protocols
The following protocols were employed for each of the tested SPE cartridges.
1. Waters Oasis MCX (Mixed-Mode Cation Exchange) Protocol
-
Conditioning: 2 mL of methanol followed by 2 mL of water.
-
Equilibration: 2 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated plasma sample (1 mL).
-
Wash 1: 2 mL of 2% formic acid in water.
-
Wash 2: 2 mL of methanol.
-
Elution: 2 mL of 5% ammonium hydroxide in methanol.
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase.
2. Waters Oasis HLB (Hydrophilic-Lipophilic Balanced) Protocol
-
Conditioning: 2 mL of methanol followed by 2 mL of water.
-
Equilibration: 2 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (1 mL).
-
Wash: 2 mL of 5% methanol in water.
-
Elution: 2 mL of methanol.
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase.
3. Agilent Bond Elut C18 Protocol
-
Conditioning: 2 mL of methanol followed by 2 mL of water.
-
Equilibration: 2 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (1 mL).
-
Wash: 2 mL of 5% methanol in water.
-
Elution: 2 mL of methanol.
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols for each SPE cartridge.
Caption: Workflow for BBOEHEP extraction using the Oasis MCX SPE cartridge.
Caption: Workflow for BBOEHEP extraction using the Oasis HLB SPE cartridge.
Caption: Workflow for BBOEHEP extraction using the Bond Elut C18 SPE cartridge.
Comparative Toxicity Analysis: TBEP vs. its Metabolite BBOEHEP
A detailed guide for researchers on the toxicological profiles of the flame retardant Tris(2-butoxyethyl) phosphate (TBEP) and its primary metabolite, bis(2-butoxyethyl) hydroxyethyl phosphate (BBOEHEP).
Introduction
Tris(2-butoxyethyl) phosphate (TBEP) is a high-production-volume organophosphate flame retardant and plasticizer used in a variety of consumer and industrial products. Due to its widespread use, human exposure is common. Understanding the toxicological profile of TBEP and its metabolites is crucial for assessing potential health risks. In vivo, TBEP is metabolized to several compounds, with bis(2-butoxyethyl) hydroxyethyl phosphate (BBOEHEP) being a major metabolite detected in human urine.[1][2] This guide provides a comparative overview of the known toxicities of TBEP and BBOEHEP, based on available experimental data.
Disclaimer: Direct comparative toxicity studies between TBEP and its metabolite BBOEHEP are notably scarce in the current scientific literature. The following comparison is synthesized from studies that have investigated the toxicity of TBEP, alongside metabolic studies that identify BBOEHEP as a primary biotransformation product. The toxicological data for BBOEHEP remains largely uncharacterized.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of TBEP. At present, no direct quantitative toxicity data for BBOEHEP has been identified in the reviewed literature.
Table 1: Cytotoxicity of TBEP in HepG2 Cells
| Compound | Cell Line | Exposure Time | LC50 (μM) | Reference |
| TBEP | HepG2 | 48 hours | 151 | [1] |
Table 2: Effects of TBEP on Oxidative Stress and Mitochondrial Membrane Potential in HepG2 Cells
| Compound | Concentration (μM) | Endpoint | Observation | Reference |
| TBEP | 200 | Reactive Oxygen Species (ROS) | >20% increase compared to control | [1] |
| TBEP | 200 | Mitochondrial Membrane Potential (MMP) | Reduced to 41.2% of control | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the toxicological assessment of TBEP are provided below. These protocols can be adapted for the comparative analysis of TBEP and BBOEHEP.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 3,000 cells per well and incubate for 24 hours to allow for cell adhesion.[1]
-
Compound Exposure: Expose the cells to various concentrations of TBEP or BBOEHEP (e.g., 50, 100, and 200 μM) for 24 and 48 hours.[1] A vehicle control (e.g., 0.1% DMSO) should be included.[1]
-
Reagent Addition: After the exposure period, remove the treatment medium and add 10 μL of Cell Counting Kit-8 (CCK-8) reagent in 90 μL of fresh DMEM to each well.[1]
-
Incubation: Incubate the plates at 37°C for 30–60 minutes.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to determine the number of viable cells.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat HepG2 cells with different concentrations of TBEP or BBOEHEP for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Reactive Oxygen Species (ROS) Assay
-
Cell Treatment: Expose HepG2 cells to TBEP or BBOEHEP at the desired concentrations and for the specified time.
-
Probe Loading: Incubate the cells with a fluorescent ROS probe (e.g., DCFH-DA) in serum-free medium.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Mitochondrial Membrane Potential (MMP) Assay
-
Cell Treatment: Treat HepG2 cells with TBEP or BBOEHEP.
-
Staining: Incubate the cells with a fluorescent MMP probe, such as Rhodamine 123.[1]
-
Imaging: Observe the cells under a fluorescence microscope. A decrease in fluorescence intensity indicates a loss of MMP.[1]
-
Quantification: Analyze the fluorescence intensity using image analysis software.[1]
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of TBEP, a general experimental workflow for its toxicity assessment, and the signaling pathways implicated in TBEP-induced toxicity.
Discussion and Conclusion
The available data indicates that TBEP exhibits cytotoxicity in HepG2 cells, with an LC50 of 151 μM after 48 hours of exposure.[1] The mechanisms underlying TBEP toxicity involve the induction of oxidative stress, a reduction in mitochondrial membrane potential, and the triggering of apoptosis and cell cycle arrest.[1][3] Studies have pointed to the involvement of the MAPK and p53 signaling pathways in TBEP-induced apoptosis.[1] Specifically, TBEP has been shown to activate the JNK pathway.[1]
While BBOEHEP is a known major metabolite of TBEP, there is a significant lack of research into its independent toxicological effects.[1][2] Some studies on other organophosphate flame retardants suggest that their metabolites can sometimes exhibit greater toxicity than the parent compound. However, without direct experimental evidence for BBOEHEP, it is not possible to conclude if this is the case for TBEP metabolism.
For researchers, scientists, and drug development professionals, this guide highlights a critical knowledge gap in the toxicological assessment of TBEP. Future research should prioritize the following:
-
Direct Comparative Toxicity Studies: In vitro studies directly comparing the cytotoxicity, genotoxicity, and other relevant endpoints of TBEP and BBOEHEP are urgently needed.
-
Mechanistic Studies for BBOEHEP: Elucidating the molecular mechanisms of BBOEHEP toxicity, if any, is essential for a comprehensive risk assessment.
-
In Vivo Studies: Animal studies to investigate the comparative toxicokinetics and toxicodynamics of TBEP and BBOEHEP would provide valuable insights into their systemic effects.
References
Assessing the Recovery of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate Across Diverse Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of xenobiotics and their metabolites is paramount for reliable environmental monitoring, exposure assessment, and toxicological studies. This guide provides a comparative analysis of the recovery of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate (BBOEHEP), a metabolite of the widely used organophosphate flame retardant Tris(2-butoxyethyl) phosphate (TBOEP), in various environmental and biological matrices. The data presented herein, primarily focusing on the parent compound TBOEP due to a greater availability of validation data, offers valuable insights into the efficiency of common analytical methodologies.
The ubiquitous presence of organophosphate flame retardants (OPFRs) in consumer products has led to their widespread distribution in the environment and subsequent human exposure. Accurate measurement of their metabolites, such as BBOEHEP, is crucial for understanding the metabolic fate and potential health risks associated with these compounds. The recovery of an analyte from a complex matrix is a critical performance characteristic of an analytical method, directly impacting the accuracy of quantitative results.
This guide summarizes recovery data from various studies, outlines detailed experimental protocols for sample preparation and analysis, and provides visual workflows to aid in methodological selection and implementation.
Comparative Recovery Data
The following table summarizes the recovery percentages of TBOEP, the parent compound of BBOEHEP, in different matrices using various extraction and analytical techniques. The data for TBOEP serves as a strong surrogate for estimating the recovery of its metabolite, BBOEHEP, as they share structural similarities and are often analyzed using similar methodologies.
| Matrix | Compound | Extraction Method | Analytical Method | Spike Level | Recovery (%) | Reference(s) |
| Soil & Sediment | TBOEP and other OPEs | Accelerated Solvent Extraction (ASE) | GC-MS | 2.0 - 500.0 ng/g | 72.6 - 112.9 | [1] |
| TBOEP and other OPEs | Soxhlet Extraction | GC-MS | Not Specified | 67.9 - 117.4 | [2] | |
| Dust | TBOEP and other OPEs | Ultrasonic Extraction | GC-MS | Not Specified | 67.9 - 117.4 | [2] |
| Water | TBOEP and other OPEs | Solid-Phase Extraction (SPE) | GC-MS | Not Specified | 85 - 99 | [3] |
| Human Urine | BBOEP (related metabolite) | Solid-Phase Extraction (SPE) | LC-MS/MS | 5 µg/L | 84.5 - 113 | [4] |
| BBOEP (related metabolite) | Solid-Phase Extraction (SPE) | LC-MS/MS | 25 µg/L | 74.8 - 104 | [4] | |
| Fish Tissue | TBOEP and other OPEs | Matrix Solid-Phase Dispersion (MSPD) | GC-NPD | Not Specified | 70 - 110 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the extraction and analysis of TBOEP and its metabolites from various matrices.
Analysis of TBOEP in Soil and Sediment using Accelerated Solvent Extraction (ASE) and GC-MS
This protocol is adapted from a method for the determination of 15 organophosphate ester flame retardants in soils and sediments[1].
-
Sample Preparation: Weigh 10.0 g of the fresh sample and mix with an appropriate amount of diatomaceous earth.
-
Extraction: Transfer the mixture to an ASE extraction cell. The sample is extracted twice with a solvent mixture of n-hexane/acetone (1:1, v/v) at 80°C.
-
Cleanup: The extract is concentrated and purified using a solid-phase extraction (SPE) column (e.g., GCB/NH2).
-
Analysis: The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Quantification is performed using an internal standard method.
Analysis of BBOEP in Human Urine using Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is based on a validated method for the analysis of BBOEP in human urine[4].
-
Sample Preparation: To a urine sample, add a deuterated internal standard (e.g., BBOEP-d8).
-
Extraction: The sample is loaded onto a weak anion exchange (WAX) SPE cartridge.
-
Cleanup: The cartridge is washed to remove interferences.
-
Elution: The analytes are eluted with a suitable solvent.
-
Analysis: The eluate is evaporated to dryness and reconstituted in a suitable solvent for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analysis of TBOEP in Fish Tissue using Matrix Solid-Phase Dispersion (MSPD) and GC-NPD
This protocol describes a method for the determination of 13 OPEs in fish tissues.
-
Sample Preparation: Homogenize 0.5 g of fish tissue with 2 g of Florisil.
-
Extraction and Cleanup: The mixture is transferred to a cartridge containing alumina. Lipids are removed by washing with n-hexane/dichloromethane (1:1), and the analytes are then eluted with n-hexane/acetone (6:4).
-
Analysis: The eluate is directly analyzed by Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for the analysis of this compound and its parent compound in different matrices.
Workflow for Environmental Sample Analysis.
Workflow for Biological Sample Analysis.
References
Safety Operating Guide
Navigating the Disposal of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate: A Step-by-Step Guide
For researchers and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed procedure for the safe disposal of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate, ensuring the protection of personnel and the environment. While specific data for this compound is limited, the following procedures are based on best practices for chemical waste management and information available for the structurally similar compound, Tris(2-butoxyethyl) phosphate (TBEP).
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, treat the substance as hazardous. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Body Covering | Protective clothing, such as a lab coat |
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2] This involves checking federal and state regulations, such as those from the Environmental Protection Agency (EPA) in the United States.[3][4]
-
Hazardous waste is typically characterized by ignitability, corrosivity, reactivity, or toxicity.[3] The SDS for the specific chemical will contain this classification information.
2. Waste Collection and Segregation:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Do not mix with other chemical wastes unless compatibility has been confirmed to avoid dangerous reactions.[3] For instance, organophosphates can form highly toxic and flammable phosphine gas in the presence of strong reducing agents.
-
Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[3]
3. Storage of Chemical Waste:
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][5]
-
The storage area should have secondary containment to capture any potential leaks or spills.[3]
-
Ensure the container is kept tightly closed when not in use.[2][3]
4. Spill Management:
-
In the event of a small spill, first, eliminate all ignition sources.[6]
-
Absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite.[7][8]
-
Collect the absorbent material and the spilled chemical into a suitable container for disposal.[7][8]
-
For larger spills, evacuate the area and contact your institution's Environmental, Health, and Safety (EHS) department or emergency services.
5. Final Disposal:
-
Never dispose of chemical waste down the drain or in regular trash.[3]
-
Disposal must be handled by a licensed hazardous waste disposal contractor.[8] Your institution's EHS department will typically manage the collection and disposal process.[3]
-
Ensure all containers are properly labeled with the chemical name and any associated hazards to inform the disposal specialists.[3]
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of chemical waste, fostering a secure research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical waste - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. TRIBUTOXYETHYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. scantecnordic.se [scantecnordic.se]
- 8. sds.betco.com [sds.betco.com]
Personal protective equipment for handling Bis(2-butoxyethyl) 2-hydroxyethyl phosphate
This guide provides essential safety protocols and logistical information for handling Bis(2-butoxyethyl) 2-hydroxyethyl phosphate in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers and maintaining a secure work environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the recommended PPE based on the hazards associated with the parent compound, TBEP.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are required.[1] | Protects against splashes and airborne droplets that can cause eye irritation.[1] |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective clothing to prevent skin contact.[2][3] | Prevents skin irritation and potential absorption of the chemical.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator should be used.[1][3] | Minimizes the risk of respiratory tract irritation from vapors or mists.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid direct contact with eyes, skin, and clothing.[1] Do not ingest or inhale.[1]
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[1]
Spill Response:
-
Evacuate and Ventilate: In case of a spill, immediately evacuate the area and ensure adequate ventilation.[1]
-
Absorb: Use an inert absorbent material like vermiculite, sand, or earth to absorb the spill.[1]
-
Collect: Carefully place the absorbed material into a suitable, labeled container for disposal.[1]
-
Clean: Clean the spill area thoroughly.
-
Personal Protection: Always wear the appropriate PPE as outlined above during spill cleanup.[1]
Waste Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[4]
-
Waste should be treated as hazardous. Consult with your institution's environmental health and safety department for specific disposal procedures.
-
Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for eventual disposal.[5]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of organophosphate compounds.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
